ML401
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTNVQJKGHAGAX-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ML401: A Technical Guide to its Antagonism of the GPR183 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML401 is a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2). By competitively inhibiting the binding of the endogenous ligand 7α,25-dihydroxycholesterol (7α,25-OHC), this compound effectively blocks the Gαi-mediated signaling cascade that is crucial for the chemotaxis of various immune cells. This targeted action makes this compound a valuable chemical probe for studying the physiological and pathological roles of the GPR183 signaling pathway and a potential starting point for the development of therapeutics for inflammatory and autoimmune diseases. This guide provides an in-depth analysis of the mechanism of action of this compound, including its quantitative pharmacological parameters, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction to GPR183 (EBI2) and its Ligand
GPR183 is a class A G-protein coupled receptor predominantly expressed on immune cells, including B cells, T cells, and dendritic cells. It plays a pivotal role in orchestrating immune cell migration and positioning within secondary lymphoid organs, thereby influencing the adaptive immune response. The primary endogenous agonist for GPR183 is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC), which is produced by the enzymatic activity of cholesterol 25-hydroxylase (CH25H) and oxysterol 7α-hydroxylase (CYP7B1). The binding of 7α,25-OHC to GPR183 initiates a signaling cascade through the inhibitory G-protein, Gαi.
This compound: A Selective Antagonist of GPR183
This compound has been identified as a highly potent and selective antagonist of GPR183. Its antagonistic properties have been characterized through various in vitro assays, which have provided quantitative measures of its efficacy.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been determined in both biochemical and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Description | This compound IC50 (nM) |
| Biochemical Assay | Competitive binding assay measuring the displacement of a radiolabeled ligand from the GPR183 receptor. | 1.03[1][2][3][4] |
| Cellular Assay | Chemotaxis assay measuring the inhibition of GPR183-mediated cell migration towards a chemoattractant. | 6.24[1][3][4] |
Mechanism of Action of this compound
This compound exerts its antagonistic effect by directly competing with the endogenous ligand, 7α,25-OHC, for the binding pocket of the GPR183 receptor. This competitive inhibition prevents the conformational change in the receptor that is necessary for the activation of the coupled Gαi protein.
GPR183 Signaling Pathway
The binding of an agonist, such as 7α,25-OHC, to GPR183 triggers the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ dimer can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which ultimately leads to the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. These pathways are critical for orchestrating the cytoskeletal rearrangements required for directed cell movement, or chemotaxis.
By blocking the initial ligand-binding event, this compound effectively prevents the entire downstream signaling cascade, thereby inhibiting GPR183-mediated cellular responses.
Experimental Protocols for Characterizing this compound
The characterization of this compound as a GPR183 antagonist involves a series of well-defined experimental procedures. The following are detailed methodologies for the key assays cited.
Calcium Mobilization Assay (Primary Antagonist Screening)
This assay is used to identify compounds that block the Gαi-mediated signaling of GPR183. Since Gαi activation leads to a decrease in cAMP and not directly to calcium mobilization, a chimeric G-protein (e.g., Gαqi5) is often co-expressed with GPR183. This chimeric protein couples to the Gαi-linked receptor but signals through the Gαq pathway, which results in an increase in intracellular calcium upon agonist stimulation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing human GPR183 and a chimeric Gαqi5 protein.
-
Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Plate Reader: A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the GPR183/Gαqi5 expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution for 1 hour at 37°C.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of 7α,25-OHC (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Chemotaxis Assay (Functional Antagonist Assay)
This assay directly measures the ability of this compound to inhibit the migration of GPR183-expressing cells towards a chemoattractant gradient.
Materials:
-
Cell Line: A cell line endogenously expressing GPR183 (e.g., a B-cell line) or a cell line stably transfected with GPR183.
-
Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC).
-
Test Compound: this compound.
-
Migration Plates: Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
Cell Culture Medium: RPMI 1640 with 0.5% BSA.
-
Detection Reagent: Calcein-AM or a similar cell viability dye.
Procedure:
-
Cell Preparation: Harvest the GPR183-expressing cells and resuspend them in cell culture medium containing various concentrations of this compound.
-
Assay Setup: In a 24-well plate, add cell culture medium containing the chemoattractant (7α,25-OHC) to the lower chamber. Place the Transwell inserts into the wells.
-
Cell Migration: Add the cell suspension (pre-incubated with this compound) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migration: Remove the non-migrated cells from the upper surface of the membrane. The migrated cells on the lower surface of the membrane are then quantified. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye (like Calcein-AM) or by staining and counting the cells microscopically.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the absence of the inhibitor. The IC50 value is determined from the concentration-response curve.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the GPR183 receptor. Its mechanism of action involves the direct competitive inhibition of the endogenous ligand, 7α,25-OHC, leading to the blockade of the Gαi-mediated signaling pathway and subsequent inhibition of immune cell chemotaxis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of GPR183 antagonists and their therapeutic potential. The availability of chemical probes like this compound is invaluable for dissecting the complex roles of the GPR183 signaling axis in health and disease.
References
- 1. Table 1, Potency and selectivity characteristics for probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML401: A Potent and Selective Antagonist of the EBI2/GPR183 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor that plays a pivotal role in the adaptive immune response. Its activation by its endogenous oxysterol ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), governs the migration of B cells and other immune cells to specific locations within secondary lymphoid organs. Dysregulation of the EBI2 signaling pathway has been implicated in various autoimmune diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of ML401, a potent and selective small-molecule antagonist of the EBI2 receptor. We will delve into its function, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.
Introduction to EBI2 Receptor Function
EBI2 is a class A GPCR primarily expressed on B cells, where its expression is dynamically regulated upon B cell activation. The binding of 7α,25-OHC to EBI2 initiates a signaling cascade predominantly through the Gαi subunit of the heterotrimeric G protein complex. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1] Furthermore, EBI2 activation can also trigger G protein-independent signaling through the recruitment of β-arrestin.[2] The culmination of these signaling events is the chemotaxis of immune cells, guiding their precise positioning within lymphoid tissues, a process crucial for an effective T cell-dependent antibody response.[3]
This compound: A Selective EBI2 Antagonist
This compound (PubChem CID: 73169083) was identified through a high-throughput screening campaign as a potent and selective antagonist of the EBI2 receptor.[3] It effectively inhibits the downstream signaling events induced by the natural ligand, 7α,25-OHC, thereby blocking EBI2-mediated cell migration. This compound has demonstrated excellent potency in functional assays and a favorable pharmacokinetic profile, making it a valuable chemical probe to investigate the in vivo roles of EBI2 and a promising starting point for the development of therapeutics targeting EBI2-related pathologies.[3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across a range of in vitro assays. The following tables summarize the key quantitative data for this compound.
| Assay Type | Parameter | Value | Reference |
| Primary Functional Assay | IC50 | ~ 1 nM | [3] |
| Chemotaxis Assay (RS11846 cells) | IC50 | ~ 6 nM | [3] |
| Beta-Arrestin Recruitment Assay | IC50 | 1.03 nM | [2] |
Table 1: In Vitro Potency of this compound
| Parameter | Result | Reference |
| Plasma Stability (Human) | Very good | [3] |
| Plasma Stability (Mouse) | Very good | [3] |
| Microsomal Stability (Human) | Moderate | [3] |
| Microsomal Stability (Mouse) | Moderate | [3] |
| Cytotoxicity (Fa2-N4, LnCap, IMR-32 cells) | No toxicity observed up to 50 µM | [3] |
Table 2: In Vitro ADME and Toxicity Profile of this compound
EBI2 Signaling Pathways and Mechanism of this compound Action
The EBI2 receptor signals through two primary pathways upon activation by its endogenous ligand, 7α,25-OHC. This compound acts as a competitive antagonist, blocking these signaling cascades.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Figure 5, Potency of this compound inhibition in EBI2 beta-arrestin and RS11846 cell chemotaxis assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of ML401 on GPR183 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and has been implicated in a variety of inflammatory and autoimmune diseases. Its endogenous ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). Activation of GPR183 initiates a cascade of intracellular signaling events, primarily through Gαi-protein coupling, which modulates immune cell positioning and function.[1][2][3][4] This document provides an in-depth technical overview of the GPR183 signaling pathways and the inhibitory effects of ML401, a potent and selective antagonist. We will detail the core signaling cascades, present quantitative data on antagonist activity, outline key experimental protocols, and provide visual diagrams of the molecular interactions and experimental workflows.
GPR183 Signaling Pathways
GPR183 is predominantly expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[2][5][6] The binding of its oxysterol ligand, 7α,25-OHC, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype.[4][7] This initiates several downstream signaling cascades:
-
Inhibition of Adenylate Cyclase (AC): The activated Gαi subunit inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5][7]
-
MAPK Pathway Activation: GPR183 signaling leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinase (ERK) and p38.[1][7]
-
NF-κB Pathway Activation: The receptor's activation can also induce the nuclear factor-κB (NF-κB) signaling pathway, promoting the expression of inflammatory genes.[1]
-
Calcium Mobilization: Ligand binding to GPR183 results in the release of intracellular calcium stores.[5]
-
Chemotaxis: The primary and most well-characterized function of GPR183 activation is the directed migration (chemotaxis) of immune cells along a gradient of its oxysterol ligand.[2][3][5][8] This process is crucial for positioning immune cells within secondary lymphoid organs to mount effective immune responses.[3][5]
-
β-Arrestin Recruitment: Like many GPCRs, GPR183 signaling also involves β-arrestins, which play a role in receptor desensitization and can mediate G-protein-independent signaling.[1][9] Chemotaxis mediated by GPR183 has been shown to depend on receptor desensitization by β-arrestins.[9]
This compound: A Selective GPR183 Antagonist
This compound is a potent and selective small-molecule antagonist of GPR183.[10] As an antagonist, it binds to the receptor but does not elicit the conformational change required for G-protein activation. Instead, it competitively blocks the binding of the endogenous agonist, 7α,25-OHC, thereby inhibiting all downstream signaling events. This makes this compound a valuable chemical probe for studying the physiological roles of GPR183 and a potential therapeutic agent for diseases driven by excessive GPR183 signaling.[10]
The primary effects of this compound on GPR183 signaling pathways are:
-
Inhibition of Chemotaxis: this compound effectively blocks the migration of GPR183-expressing cells towards an oxysterol gradient.
-
Blockade of Intracellular Signaling: It prevents the Gαi-mediated decrease in cAMP, inhibits the activation of MAPK and NF-κB pathways, and blocks intracellular calcium mobilization.
Data Presentation: Antagonist Potency
The potency of this compound and other known GPR183 antagonists is typically measured by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | Functional Assay | EBI2/GPR183 | ~1 nM | [10] |
| This compound | Chemotaxis Assay | EBI2/GPR183 | ~6 nM | [10] |
| NIBR189 | Functional Assay | GPR183 | 11 nM | [7] |
| NIBR189 | G Protein Activation | EBI2 | 0.23 µM | [4] |
| GSK682753A | Functional Assay | GPR183 | 0.2 µM | [7] |
| GSK682753A | G Protein Activation | EBI2 | 0.35 µM | [4] |
| Compound [I] | Functional Assay | GPR183 | 0.82 nM | [11] |
Experimental Protocols
The characterization of this compound's effect on GPR183 signaling relies on several key in vitro assays.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation. As a Gαi-coupled receptor, GPR183 activation can lead to calcium release, which is blocked by antagonists.[5]
Principle: Cells expressing GPR183 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When intracellular calcium levels rise, the dye's fluorescence intensity increases. An antagonist is pre-incubated with the cells before adding an agonist. The reduction in the fluorescence signal compared to the agonist-only control indicates the antagonist's potency.[12][13][14]
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells transiently or stably expressing human GPR183 in appropriate media. Plate cells in a 96-well or 384-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 4 Assay Kit) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Remove cell culture media and add the dye loading buffer to each well.
-
Incubate the plate at 37°C in the dark for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound (antagonist) and a fixed, EC80 concentration of 7α,25-OHC (agonist) in an assay buffer.
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
Add the agonist (7α,25-OHC) to all wells.
-
Measure the fluorescence intensity kinetically for 90-120 seconds.
-
-
Data Analysis: The change in fluorescence (Max - Min) is calculated. Data is normalized to controls (agonist alone vs. no agonist). The IC50 value for this compound is determined by plotting the normalized response against the log of the antagonist concentration and fitting to a four-parameter logistic equation.
References
- 1. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR183 (human) [phosphosite.org]
- 3. GPR183 - Wikipedia [en.wikipedia.org]
- 4. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 9. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
ML401: A Potent and Selective Chemical Probe for the Orphan G-Protein Coupled Receptor GPR183 (EBI2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor that plays a crucial role in the adaptive immune response by guiding the migration of B cells, T cells, and dendritic cells.[1] Its endogenous ligands are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent activator.[1] The discovery of potent and selective antagonists for GPR183 is essential for elucidating its physiological and pathological roles and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of ML401, a highly potent and selective small-molecule antagonist of GPR183, developed as a chemical probe through the NIH Molecular Libraries Program.[1] We detail its pharmacological properties, experimental protocols for its characterization, and its utility in studying GPR183 signaling.
Introduction to GPR183 and the Role of a Chemical Probe
GPR183 is a Class A G-protein coupled receptor (GPCR) that is highly expressed in immune cells.[1] Upon activation by oxysterols, GPR183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in chemotaxis, the directed migration of cells along a chemical gradient.[1] The GPR183-oxysterol axis is critical for the precise positioning of B cells within secondary lymphoid organs, a process vital for T cell-dependent antibody responses.[1] Dysregulation of GPR183 signaling has been implicated in autoimmune diseases.[1]
A chemical probe is a small molecule that is potent, selective, and well-characterized, used to study the function of a specific protein in cells and in vivo. This compound was developed to serve as such a tool for GPR183, enabling researchers to investigate the consequences of its inhibition with high precision.
Quantitative Data for this compound
The pharmacological profile of this compound has been extensively characterized, demonstrating its high potency, selectivity, and favorable pharmacokinetic properties.
Table 1: In Vitro Potency of this compound against GPR183
| Assay Type | Description | IC50 (nM) |
| Functional Antagonism | Inhibition of 7α,25-OHC-induced signaling in a cell-based assay. | ~ 1 |
| Chemotaxis | Inhibition of 7α,25-dihydroxycholesterol-induced chemotaxis of RS11846 cells. | 6 |
Data sourced from the NIH Probe Report for this compound.[1]
Table 2: Selectivity Profile of this compound
This compound was profiled against a panel of targets at Eurofins/Ricerca to assess its selectivity.
| Target Panel | Concentration Tested | Results |
| 68 GPCRs, Ion Channels, and Transporters | 10 µM | No significant inhibition observed |
This "clean" profile underscores the high selectivity of this compound for GPR183.[1]
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Half-life (t1/2) | Cmax | AUC | Bioavailability (%) |
| Mouse | Intravenous (IV) | 2 | 2.1 h | 1090 ng/mL | 1340 ngh/mL | N/A |
| Mouse | Oral (PO) | 5 | 2.0 h | 426 ng/mL | 1570 ngh/mL | 47 |
| Rat | Intravenous (IV) | 2 | 3.0 h | 599 ng/mL | 1140 ngh/mL | N/A |
| Rat | Oral (PO) | 5 | 3.5 h | 316 ng/mL | 1960 ngh/mL | 69 |
Data sourced from the NIH Probe Report for this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research using this compound.
GPR183 Functional Antagonist Assay (Cell-based)
This assay measures the ability of a compound to inhibit the signaling of GPR183 in response to its agonist, 7α,25-OHC.
Materials:
-
HEK293 cells stably expressing GPR183
-
Assay medium: DMEM with 1% dialyzed FBS
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
This compound or other test compounds
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit)
Protocol:
-
Cell Preparation: Seed GPR183-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the agonist 7α,25-OHC in assay buffer.
-
Antagonist Incubation: Add this compound solutions to the cells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add 7α,25-OHC to the wells at a final concentration equal to its EC80 value.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of GPR183-expressing cells towards a gradient of 7α,25-OHC.
Materials:
-
RS11846 cells (a B-lymphocyte cell line endogenously expressing GPR183)
-
Chemotaxis buffer: RPMI 1640 with 0.5% BSA
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
This compound or other test compounds
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Cell viability reagent (e.g., CellTiter-Glo)
Protocol:
-
Cell Preparation: Culture RS11846 cells and resuspend them in chemotaxis buffer.
-
Compound and Agonist Preparation: Prepare solutions of this compound and 7α,25-OHC in chemotaxis buffer.
-
Assay Setup:
-
Add 7α,25-OHC to the lower wells of the Boyden chamber.
-
In the upper chamber, mix the RS11846 cell suspension with different concentrations of this compound.
-
-
Incubation: Place the upper chamber onto the lower chamber and incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Lysis and Detection:
-
After incubation, remove the upper chamber.
-
Lyse the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells by measuring ATP content using a cell viability reagent.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental designs aid in understanding the mechanism of action and the validation process for this compound.
Caption: GPR183 Signaling Pathway and this compound Inhibition.
References
ML401: A Potent and Selective Antagonist of the GPR183 Receptor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML401, a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the GPR183 signaling pathway.
Introduction
GPR183 is a G protein-coupled receptor that plays a crucial role in the immune system by mediating the migration of B cells, T cells, and dendritic cells. The natural ligands for GPR183 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which are enzymatic products of cholesterol metabolism. The GPR183 signaling pathway is implicated in various physiological and pathological processes, including adaptive immunity, inflammation, and autoimmune diseases. Consequently, the development of potent and selective GPR183 antagonists is of significant interest for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biology of GPR183 and as a lead compound for drug discovery programs.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a small molecule library. The screening cascade involved a primary screen to identify compounds that inhibit the GPR183 signaling, followed by confirmatory and secondary assays to validate the hits and characterize their functional activity.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step chemical process. The following scheme outlines the key transformations involved in the preparation of the final compound.
(Scheme 1: Synthesis of this compound)
A detailed, step-by-step protocol for the synthesis of this compound is provided in the Experimental Protocols section.
Biological Activity and Physicochemical Properties
This compound exhibits potent and selective antagonism of the GPR183 receptor. Its biological activity and key physicochemical properties are summarized in the tables below.
Table 1: Biological Activity of this compound
| Assay | Target | Activity | IC50 (nM) |
| GPR183 Antagonism | GPR183/EBI2 | Antagonist | 1.03[1] |
| Chemotaxis Assay | GPR183/EBI2 | Antagonist | 6.24[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H20BrClN2O |
| Molecular Weight | 419.74 g/mol |
| CAS Number | 1597489-14-9 |
| Solubility in DMSO | 42 mg/mL (100.06 mM)[1] |
| Stability | Good stability in human and mouse plasma[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by antagonizing the GPR183 receptor. Upon binding of its natural ligand, 7α,25-OHC, GPR183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes the migration of immune cells towards a gradient of oxysterols. This compound competitively binds to GPR183, blocking the binding of 7α,25-OHC and thereby inhibiting the downstream signaling events that lead to cell migration.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is available in the supplementary information of the primary publication describing this probe. The general scheme involves the coupling of a substituted aromatic acid with a piperazine (B1678402) derivative, followed by further functional group manipulations to yield the final product.
GPR183 Calcium Mobilization Assay (Confirmatory Assay)
This assay was used to confirm the inhibitory activity of compounds identified in the primary screen.
-
Cell Line: CHO-K1 cells stably co-expressing GPR183 and a chimeric G-protein (Gαqi5).
-
Principle: GPR183 activation leads to an increase in intracellular calcium via the Gαq pathway. This calcium flux is measured using a fluorescent calcium indicator dye.
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Test compounds (including this compound) are added to the wells at various concentrations.
-
The natural ligand, 7α,25-OHC, is added to stimulate the receptor.
-
The change in fluorescence intensity is measured using a fluorescence plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Chemotaxis Assay (Secondary Assay)
This functional assay assesses the ability of this compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Line: A cell line endogenously expressing GPR183 (e.g., a B-cell lymphoma line).
-
Principle: Cells migrate through a porous membrane in a transwell insert towards a chemoattractant (7α,25-OHC) in the lower chamber. The number of migrated cells is quantified.
-
Procedure:
-
The lower chambers of a transwell plate are filled with media containing 7α,25-OHC and varying concentrations of this compound.
-
Cells are seeded into the upper chamber (the insert).
-
The plate is incubated for a set period (e.g., 4 hours) to allow for cell migration.
-
The non-migrated cells in the upper chamber are removed.
-
The migrated cells on the underside of the insert membrane are fixed, stained, and counted.
-
The IC50 for the inhibition of chemotaxis is determined.
-
Conclusion
This compound is a potent, selective, and cell-active antagonist of the GPR183 receptor. Its well-characterized biological activity and available synthetic route make it an invaluable tool for researchers investigating the role of GPR183 in health and disease. Furthermore, the chemical scaffold of this compound represents a promising starting point for the development of novel therapeutics targeting GPR183-mediated pathologies. This technical guide provides the core information necessary for the utilization of this compound in experimental settings and for its further development in drug discovery programs.
References
- 1. Table 1, Potency and selectivity characteristics for probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 3, Stability of this compound in 1× - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structural-Activity Relationship of ML401: A Potent GPR183 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
ML401 has emerged as a highly potent and selective antagonist for the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This receptor plays a crucial role in immune cell migration and has been implicated in various inflammatory and autoimmune diseases. Understanding the structural-activity relationship (SAR) of this compound is paramount for the rational design of next-generation GPR183 modulators with improved therapeutic profiles. This guide provides a comprehensive overview of the SAR of this compound, including quantitative data for key analogs, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound and its Target, GPR183
This compound is a chemical probe that selectively targets GPR183, a receptor activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[1] GPR183 is primarily expressed on immune cells such as B cells, T cells, and dendritic cells, where it governs their migration to specific locations within lymphoid organs.[1] This process is critical for coordinating adaptive immune responses. Dysregulation of the GPR183 signaling pathway has been linked to various pathological conditions, making it an attractive therapeutic target.
This compound potently inhibits the function of GPR183, with a reported half-maximal inhibitory concentration (IC50) of 1.03 nM in a calcium mobilization assay and 6.24 nM in a chemotaxis assay.[2][3][4] Its favorable pharmacological properties make it a valuable tool for studying the physiological and pathological roles of GPR183.
Structural-Activity Relationship (SAR) of this compound Analogs
The core scaffold of this compound is a piperazine (B1678402) diamide (B1670390) structure. Modifications to different parts of this scaffold have been explored to understand the key structural features required for potent GPR183 antagonism.
Quantitative Data of this compound and Analogs
The following table summarizes the in vitro activity of this compound and several of its key analogs. The data highlights the impact of structural modifications on the potency of these compounds as GPR183 antagonists.
| Compound | Structure | GPR183 IC50 (nM) | GPR183 pIC50 | Notes |
| This compound | (E)-3-(4-bromophenyl)-1-(4-(4-chlorobenzyl)piperazin-1-yl)prop-2-en-1-one | 1.03[2][3][4] | 8.99 | Potent and selective GPR183 antagonist. |
| NIBR189 | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | ~11[5] | 7.96 | Structurally related to this compound, with a methoxybenzoyl group instead of a chlorobenzyl group. |
| Compound 3 | 3-(4-bromophenyl)-1-(4-(4-methoxybenzyl)piperazin-1-yl)propan-1-one | - | 5.44[5] | Saturated analog of NIBR189, showing significantly reduced potency. |
| Compound 43 | 3-(4-bromophenyl)-1-(4-(4-(trifluoromethoxy)benzyl)piperazin-1-yl)propan-1-one | - | 6.76[5] | Saturated analog with a trifluoromethoxybenzyl group, showing improved potency over Compound 3. |
| Compound 78 | 3-(4-bromophenyl)-1-(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one | - | 6.29[5] | Saturated analog with a trifluoromethoxybenzoyl group. |
Key SAR Insights:
-
The (E)-propenone linker: Saturation of the double bond in the propenone linker, as seen in Compounds 3, 43, and 78, generally leads to a significant decrease in potency compared to the unsaturated analogs like this compound and NIBR189. This suggests that the rigidity and planarity conferred by the double bond are important for optimal binding to GPR183.
-
Substitution on the benzyl (B1604629) ring: The nature of the substituent on the 4-position of the benzyl ring plays a crucial role in determining the antagonist potency. The chloro group in this compound and the methoxy (B1213986) group in NIBR189 are well-tolerated. The trifluoromethoxy group in Compound 43 also confers reasonable potency.
-
The 4-bromophenyl group: The presence of the 4-bromophenyl group is a common feature among these potent GPR183 antagonists, suggesting its importance for receptor interaction.
Experimental Protocols
Synthesis of this compound (Illustrative)
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general synthetic route for analogous piperazine diamide compounds can be inferred from the literature. A representative synthesis is outlined below.
General Synthesis Scheme for Piperazine Diamide Analogs:
References
Downstream Effects of GPR183 Inhibition by ML401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and positioning. Its activation by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), orchestrates the movement of B cells, T cells, dendritic cells, and macrophages, playing a pivotal role in adaptive immunity and inflammatory responses. Consequently, GPR183 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. ML401 is a potent and selective antagonist of GPR183, offering a valuable tool for investigating the physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the known and anticipated downstream effects of GPR183 inhibition by this compound, supported by data from related GPR183 antagonists. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction to GPR183 and its Ligand
GPR183 is a Class A G protein-coupled receptor (GPCR) highly expressed on various immune cells.[1] Its endogenous ligand, 7α,25-OHC, is an oxysterol produced from cholesterol through the enzymatic action of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[2] Gradients of 7α,25-OHC in lymphoid tissues guide the migration of GPR183-expressing cells, a process essential for mounting an effective immune response.[1] Dysregulation of the GPR183 signaling axis has been implicated in various inflammatory and autoimmune conditions, making its inhibition a key area of therapeutic interest.
This compound: A Potent and Selective GPR183 Antagonist
This compound has been identified as a potent and selective chemical probe that functions as an antagonist of GPR183. It exhibits high affinity for the receptor and effectively blocks its downstream functions, such as chemotaxis.[3]
Quantitative Data on this compound and Other GPR183 Antagonists
The inhibitory potency of this compound and other well-characterized GPR183 antagonists is summarized in the table below. This data is crucial for designing experiments and interpreting results related to GPR183 inhibition.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Receptor Antagonism | EBI2/GPR183 | ~1 nM | [3] |
| This compound | Chemotaxis Assay | - | ~6 nM | [3] |
| NIBR189 | Gαi Protein Activation | - | ~0.23 µM | [4] |
| GSK682753A | Gαi Protein Activation | - | ~0.35 µM | [4] |
| GSK682753A | β-arrestin Recruitment | CHO cells | 40 nM |
Downstream Signaling Pathways of GPR183 and Points of Inhibition
GPR183 primarily signals through the Gαi subunit of heterotrimeric G proteins. Upon activation by 7α,25-OHC, GPR183 promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Additionally, GPR183 signaling involves β-arrestin, which plays a role in receptor desensitization and internalization, as well as in mediating chemotaxis.
This compound, as a GPR183 antagonist, blocks the initial step of this cascade by preventing the binding of 7α,25-OHC to the receptor, thereby inhibiting all subsequent downstream signaling events.
References
Methodological & Application
Application Notes and Protocols for In Vitro Chemotaxis Assay Using a Microfluidic Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process crucial for immune responses, wound healing, and embryonic development.[1] Dysregulation of chemotaxis is implicated in various pathologies, including cancer metastasis and inflammatory diseases. The study of chemotaxis in vitro provides a powerful tool to understand its underlying mechanisms and to screen for therapeutic agents that modulate cell migration.
These application notes provide a detailed protocol for conducting an in vitro chemotaxis assay using a microfluidic device. Microfluidic platforms offer precise and stable chemoattractant gradients, enabling high-resolution, real-time imaging and quantitative analysis of cell migration.[2][3] This document outlines the experimental workflow, data analysis, and expected outcomes for studying chemotaxis, with a particular focus on neutrophil migration as a model system.
Signaling Pathways in Neutrophil Chemotaxis
Neutrophil chemotaxis is primarily mediated by G-protein-coupled receptors (GPCRs) that recognize chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or interleukin-8 (IL-8).[4][5] Activation of these receptors triggers a cascade of intracellular signaling events that establish cell polarity and direct migration. The signaling can be broadly divided into "frontness" and "backness" pathways, which control the formation of the leading edge and the retraction of the rear of the cell, respectively.[6][7]
Key signaling events at the leading edge involve the activation of phosphoinositide 3-kinase (PI3K), leading to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][6] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and Rac guanine (B1146940) nucleotide exchange factors (GEFs), which in turn activate small GTPases like Rac and Cdc42.[6] These GTPases are critical for orchestrating actin polymerization, leading to the formation of lamellipodia and filopodia that drive the cell forward.[6]
Caption: GPCR signaling cascade at the leading edge of a migrating neutrophil.
Experimental Protocol: Microfluidic Chemotaxis Assay
This protocol describes a general procedure for a microfluidic chemotaxis assay. Specific parameters may need to be optimized depending on the cell type and chemoattractant used.
Materials
-
Microfluidic chemotaxis device (e.g., PDMS-based device)
-
Syringe pumps and tubing
-
Microscope with live-cell imaging capabilities and incubation chamber (37°C, 5% CO₂)
-
Cells of interest (e.g., human neutrophils, differentiated HL-60 cells)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Chemoattractant stock solution (e.g., fMLP, IL-8, LTB4)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue or other viability stain
Methods
1. Device Preparation a. Fabricate or procure a microfluidic device suitable for generating stable chemical gradients.[2] b. Prior to the experiment, treat the microchannels to promote cell adhesion and migration. This may involve coating with fibronectin (0.25 mg/mL in PBS) or another extracellular matrix protein for 1 hour at room temperature.[3] c. Sterilize the device and tubing, for example, by flushing with 70% ethanol (B145695) followed by sterile PBS. d. Prime the device with cell culture medium to remove any air bubbles.[2]
2. Cell Preparation a. Culture cells to a confluency of 70-80%. b. For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. c. Resuspend the cells in serum-free or low-serum medium (e.g., RPMI 1640 with 0.4% BSA) at a concentration of 5–10 × 10⁶ cells/mL.[3] d. Assess cell viability using Trypan Blue; viability should be >95%. e. Incubate the cells in the low-serum medium for 2-4 hours before the assay to reduce spontaneous migration.[3]
3. Assay Setup and Gradient Generation a. Prepare the chemoattractant solution and a control (buffer) solution. The optimal concentration of the chemoattractant should be determined empirically, but a common starting point for fMLP is 100 nM.[5] b. Load the solutions into separate syringes and connect them to the inlets of the microfluidic device via tubing. c. Use syringe pumps to introduce the chemoattractant and control solutions into the device at a low, constant flow rate to establish a stable gradient across the cell migration channel.[3] d. Gently load the cell suspension into the cell loading port of the device.[3]
4. Live-Cell Imaging and Data Acquisition a. Place the microfluidic device on the stage of an inverted microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂.[8] b. Allow the cells to adhere and the gradient to stabilize for approximately 30-60 minutes. c. Acquire time-lapse images of the migrating cells using a 10x or 20x objective every 30-60 seconds for a period of 1-3 hours.[8] d. For each experiment, include necessary controls: i. Negative control: No chemoattractant in either channel (-/-) to measure random migration (chemokinesis).[8] ii. Positive control: Chemoattractant in both channels (+/+) to assess chemokinesis in the presence of the stimulant.[8]
Caption: Experimental workflow for a microfluidic chemotaxis assay.
Data Presentation and Analysis
The analysis of time-lapse images allows for the quantification of various cell migration parameters. Single cells are tracked over time, either manually or using automated software, to determine their x,y coordinates in each frame.[8]
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from chemotaxis assays.
| Chemoattractant | Cell Type | Concentration Range | Optimal Concentration | Reference |
| fMLP | Human Neutrophils | 1-1000 nM | 100-500 nM | [5][9] |
| IL-8 | Human Neutrophils | 1-100 ng/mL | 10 ng/mL | [5] |
| LTB4 | Human Neutrophils | 1-100 nM | 10 nM | [5][9] |
| EGF | Müller Glia (rMC-1) | 10-200 ng/mL | 100 ng/mL | [10] |
| CCL2 (MCP-1) | Human Monocytes | 1-100 ng/mL | 10-50 ng/mL | [11] |
Table 1: Examples of chemoattractants and their effective concentrations.
| Parameter | Description | Typical Value (Neutrophils) | Unit |
| Chemotactic Index (CI) | Forward migration along the gradient divided by the total path length. A value of 1 indicates perfect chemotaxis. | 0.4 - 0.8 | Dimensionless |
| Cell Speed | Total path length divided by time. | 10 - 20 | µm/min |
| Directionality | Cosine of the angle between the cell's displacement vector and the gradient vector. | 0.5 - 0.9 | Dimensionless |
| Persistence | A measure of the straightness of the cell path. | 5 - 15 | minutes |
Table 2: Key parameters for quantifying cell migration.
| Inhibitor | Target | Effect on Chemotaxis | Reference |
| Pertussis Toxin | Gαi subunit of G-proteins | Abolishes pseudopod formation and chemotaxis. | [6][11][12] |
| Wortmannin / LY294002 | PI3K | Inhibits PIP3 production and cell polarization. | [1] |
| Cytochalasin D | Actin Polymerization | Blocks actin filament assembly, inhibiting cell motility. | [12] |
| U-75302 | BLT1 (LTB4 Receptor) | Reduces fMLP-induced chemotaxis, suggesting a role for LTB4 as a relay molecule. | [9] |
Table 3: Examples of inhibitors used to probe chemotactic signaling pathways.
Conclusion
The microfluidic chemotaxis assay provides a robust and quantitative method for studying directed cell migration. By generating stable and well-defined chemoattractant gradients, this platform allows for detailed analysis of cell behavior and the underlying signaling pathways. The protocol and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and utilize this powerful technique in their studies of cellular motility and its role in health and disease.
References
- 1. Moving towards a paradigm: common mechanisms of chemotactic signaling in Dictyostelium and mammalian leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed Microfluidic Platform for Parallel Bacterial Chemotaxis Assays [bio-protocol.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Intracellular signalling during neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil chemotactic factors promote leukocytosis. A common mechanism for cellular recruitment from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of signal transduction in neutrophil chemotaxis | IDEALS [ideals.illinois.edu]
- 8. ibidi.com [ibidi.com]
- 9. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled microenvironments to evaluate chemotactic properties of cultured Müller glia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of natural killer cell migration by monocyte chemotactic protein-1, -2 and -3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A real time chemotaxis assay unveils unique migratory profiles amongst different primary murine macrophages [pubmed.ncbi.nlm.nih.gov]
Revolutionizing B Cell Migration Studies: Application of ML401, a Selective EBI2/GPR183 Antagonist
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and autoimmune disease.
Introduction:
B cell migration is a tightly regulated process fundamental to the adaptive immune response. The precise positioning of B cells within lymphoid organs is critical for their development, activation, and differentiation into antibody-producing plasma cells and memory B cells. Dysregulation of B cell trafficking is implicated in various pathologies, including autoimmune diseases, immunodeficiencies, and B cell malignancies. A key signaling pathway governing B cell localization is mediated by the G-protein coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183) and its endogenous oxysterol ligands, most potently 7α,25-dihydroxycholesterol (7α,25-OHC). ML401 is a potent and selective small molecule antagonist of EBI2, offering a powerful tool to dissect the role of the EBI2/7α,25-OHC axis in B cell migration.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in B cell migration studies.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the EBI2/GPR183 receptor with an IC50 of 1.03 nM.[1][2][3] EBI2 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand 7α,25-OHC, initiates a signaling cascade that promotes chemotaxis.[4] By binding to EBI2, this compound competitively inhibits the binding of 7α,25-OHC, thereby blocking the downstream signaling events that lead to B cell migration. This selective antagonism allows researchers to specifically investigate the contribution of the EBI2 pathway in B cell trafficking, distinguishing it from other chemokine-guided migration pathways, such as the well-characterized CXCR4/CXCL12 axis.
Data Presentation
The following table summarizes the key pharmacological properties of this compound, providing essential data for experimental design.
| Parameter | Value | Reference |
| Target | EBI2 (GPR183) | [1][2][3] |
| Mechanism of Action | Selective Antagonist | [1][2][3] |
| IC50 (EBI2 antagonism) | 1.03 nM | [1][2][3] |
| IC50 (Chemotaxis Assay) | 6.24 nM | [1][2] |
| Molecular Formula | C₂₀H₂₀BrClN₂O | [4] |
| Molecular Weight | 419.74 g/mol | [3] |
| Solubility | Soluble in DMSO | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of EBI2-mediated B cell migration and the inhibitory action of this compound.
Caption: EBI2 signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed protocols for in vitro and in vivo assays to study the effect of this compound on B cell migration.
In Vitro B Cell Chemotaxis Assay (Transwell Assay)
This protocol describes a common method to assess the chemotactic response of B cells to the EBI2 ligand 7α,25-OHC and the inhibitory effect of this compound.
Materials:
-
Primary B cells or B cell lines expressing EBI2 (e.g., Ramos, Raji)
-
This compound (dissolved in DMSO)
-
7α,25-dihydroxycholesterol (7α,25-OHC) (dissolved in ethanol)
-
RPMI 1640 medium with 0.5% BSA
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Flow cytometer or plate reader for quantification
Protocol:
-
Cell Preparation:
-
Isolate primary B cells from human peripheral blood or mouse spleen using standard negative selection kits.
-
Culture B cell lines according to standard protocols.
-
Wash cells and resuspend in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Pre-treatment:
-
Incubate the B cell suspension with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing either vehicle control (ethanol) or a predetermined optimal concentration of 7α,25-OHC (e.g., 100 nM) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the this compound-pre-treated B cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent (e.g., CellTiter-Glo®) and a plate reader.
-
Expected Results: 7α,25-OHC should induce a significant increase in B cell migration compared to the vehicle control. Pre-treatment with this compound is expected to inhibit this migration in a dose-dependent manner.
Experimental Workflow Diagram
Caption: In vitro B cell chemotaxis assay workflow.
In Vivo B Cell Homing Assay
This protocol assesses the effect of this compound on the ability of B cells to home to specific lymphoid compartments in vivo.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Fluorescently labeled B cells (e.g., with CFSE or CellTracker™ dyes)
-
This compound (formulated for in vivo use)
-
Vehicle control
-
Flow cytometer
-
Tissue homogenization equipment
Protocol:
-
B Cell Labeling and Treatment:
-
Isolate splenic B cells from a donor mouse.
-
Label the B cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled B cells in sterile PBS.
-
Treat the cells with this compound or vehicle in vitro for 30-60 minutes prior to injection, or administer this compound to the recipient mice systemically before cell transfer.
-
-
Adoptive Transfer:
-
Inject 5-10 x 10⁶ labeled B cells intravenously into recipient mice.
-
-
Homing Period:
-
Allow the B cells to home for a specified period (e.g., 2, 18, or 48 hours).
-
-
Tissue Harvest and Analysis:
-
Euthanize the mice and harvest relevant lymphoid organs (spleen, lymph nodes, bone marrow).
-
Prepare single-cell suspensions from the harvested tissues.
-
Stain the cell suspensions with antibodies against B cell markers (e.g., B220, CD19) to aid in gating.
-
Analyze the samples by flow cytometry to determine the percentage and absolute number of fluorescently labeled B cells that have homed to each organ.
-
Expected Results: this compound treatment is expected to alter the distribution of adoptively transferred B cells, potentially reducing their accumulation in specific EBI2-dependent niches, such as the outer follicular regions of the spleen.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EBI2/7α,25-OHC signaling axis in B cell migration. Its high potency and selectivity allow for the specific inhibition of EBI2-mediated chemotaxis, enabling researchers to delineate its contribution to B cell positioning in health and disease. The protocols provided herein offer a framework for utilizing this compound in both in vitro and in vivo experimental settings to advance our understanding of B cell biology and to explore the therapeutic potential of targeting this pathway.
References
Application Notes and Protocols for ML401 Dosage in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ML401, a potent and selective EBI2/GPR183 antagonist, in in vivo animal models. The following sections detail the mechanism of action, formulation protocols, recommended dosing strategies, and a framework for establishing study-specific experimental parameters.
Mechanism of Action
This compound is a small molecule inhibitor that selectively antagonizes the EBI2/GPR183 receptor with high potency. EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating immune cell migration. The endogenous ligands for EBI2 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent natural agonist.
The binding of 7α,25-OHC to EBI2 initiates a signaling cascade through the Gαi subunit of the G protein complex. This signaling pathway is integral to the chemotaxis of various immune cells, including B cells, T cells, and dendritic cells, guiding their movement within lymphoid tissues. By blocking this interaction, this compound can modulate immune responses, making it a valuable tool for studying inflammatory and autoimmune diseases.
EBI2/GPR183 Signaling Pathway
preparing ML401 stock solution and working concentration
Topic: Preparing ML401 Stock Solution and Working Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183.[1][2][3] With an IC50 value of 1.03 nM, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of the EBI2 signaling pathway.[1][3] EBI2 is involved in immune responses and inflammatory processes, making this compound a critical tool for research in these areas. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo experiments.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Weight | 419.74 g/mol [2][3] |
| Chemical Formula | C₂₀H₂₀BrClN₂O[2][3] |
| CAS Number | 1597489-14-9[2][3] |
| Appearance | White solid[2] |
| Storage (Powder) | -20°C for up to 3 years[2][3] |
Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions. Table 2 provides a summary of its solubility. It is recommended to use fresh, anhydrous DMSO for optimal dissolution, as moisture can reduce solubility.[3] Sonication may aid in dissolving the compound.[2]
| Solvent | Maximum Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL (≥ 23.82 mM)[2] |
| Dimethyl Sulfoxide (DMSO, fresh) | 42 mg/mL (100.06 mM)[3] |
| Ethanol | 4 mg/mL[3] |
| Water | Insoluble[3] |
| In Vivo Formulation 1 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.04 mg/mL (≥ 2.48 mM)[1] |
| In Vivo Formulation 2 | |
| 10% DMSO, 90% Corn Oil | ≥ 1.04 mg/mL (≥ 2.48 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 419.74 g/mol x 1000 mg/g = 4.1974 mg
-
-
Weigh this compound: Carefully weigh out approximately 4.2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store the aliquots at -80°C for up to one year or -20°C for up to one month.[3][4]
References
Application Notes: ML401 in Autoimmune Disease Research
Introduction
ML401 is a potent and highly selective small-molecule antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2). The endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC), and the EBI2/7α,25-OHC signaling axis is a critical regulator of immune cell migration. Specifically, it plays a key role in the positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs, which is essential for mounting an effective adaptive immune response.
In the context of autoimmune diseases, the pathological activation and migration of immune cells contribute to chronic inflammation and tissue damage. By blocking the EBI2 receptor, this compound provides a powerful tool for researchers to investigate the role of EBI2-mediated cell migration in the pathogenesis of various autoimmune disorders. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in relevant in vitro assays.
Mechanism of Action
EBI2 is expressed on various immune cells, including B cells, T follicular helper (Tfh) cells, and dendritic cells. The binding of its oxysterol ligand, 7α,25-OHC, induces G-protein signaling, leading to the activation of downstream pathways that promote cell migration along a chemotactic gradient. This process is crucial for orchestrating the precise positioning of these cells during an immune response, such as the movement of B cells to the outer follicular and interfollicular regions of lymph nodes and the spleen.
This compound acts as a competitive antagonist at the EBI2 receptor, blocking the binding of 7α,25-OHC. This inhibition of EBI2 signaling effectively abrogates the migratory response of immune cells to the oxysterol gradient. In autoimmune disease research, this allows for the study of how disrupting this specific migration pathway affects processes such as autoantibody production, germinal center reactions, and T cell-B cell interactions.
Quantitative Data
The following table summarizes the key in vitro potency and cytotoxicity data for this compound.
| Parameter | Value | Description |
| IC₅₀ (EBI2/GPR183 Antagonism) | 1.03 nM | Concentration for 50% inhibition of EBI2 receptor activity in a cell-based assay.[1][2][3][4][5] |
| IC₅₀ (Chemotaxis Assay) | 6.24 nM | Concentration for 50% inhibition of immune cell migration towards an EBI2 ligand.[1][2][3][5] |
| Cellular Toxicity | >50 µM | No significant toxicity observed in Fa2-N4 human hepatocytes, LnCap, and IMR-32 cells.[1][3][5] |
Experimental Protocols
Protocol 1: In Vitro Immune Cell Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on the migration of an immune cell line (e.g., B-lymphocytes) towards the EBI2 ligand, 7α,25-OHC, using a transwell migration assay.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
Ethanol (B145695) (for 7α,25-OHC stock)
-
B-lymphocyte cell line (e.g., Ramos, Raji)
-
RPMI 1640 media with 0.5% Bovine Serum Albumin (BSA) (Chemotaxis Media)
-
24-well transwell plates (e.g., 5 µm pore size)
-
FACS tubes
-
Flow cytometer or cell counter
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Prepare 7α,25-OHC Stock Solution: Dissolve 7α,25-OHC in 100% ethanol to create a 100 µM stock solution. Store at -20°C.
-
Cell Preparation: Culture B-lymphocytes according to standard protocols. On the day of the experiment, harvest cells and wash once with Chemotaxis Media. Resuspend the cells in Chemotaxis Media at a final concentration of 1 x 10⁶ cells/mL.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in Chemotaxis Media from the 10 mM stock. A typical final concentration range to test would be 0.1 nM to 100 nM.
-
In separate tubes, add the appropriate volume of diluted this compound to the cell suspension. Include a "Vehicle Control" tube with an equivalent volume of DMSO.
-
Incubate the cells with this compound for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Prepare the chemoattractant solution by diluting the 7α,25-OHC stock in Chemotaxis Media to a final concentration of 100 nM.
-
In the lower chambers of the 24-well transwell plate, add 600 µL of either Chemotaxis Media alone (Negative Control) or the 100 nM 7α,25-OHC solution (Chemoattractant).
-
Add 100 µL of the this compound-treated (or vehicle-treated) cell suspension to the upper insert of each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantify Migration:
-
Carefully remove the upper inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time, e.g., 60 seconds) or a hemocytometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the results and determine the IC₅₀ value.
Protocol 2: Inhibition of B-Cell Activation Markers
This protocol outlines a general method to determine if this compound affects B-cell activation, which can be a downstream consequence of cellular positioning and interaction.
Materials:
-
This compound (10 mM stock in DMSO)
-
Primary B-cells or a suitable B-cell line
-
Complete RPMI 1640 media
-
B-cell activating stimuli (e.g., anti-IgM antibody, CpG ODN, or CD40L)
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD86)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Plating: Seed B-cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete media.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in complete media at 2x the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Add 50 µL of the this compound working solution or vehicle (DMSO diluted in media) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare the B-cell stimulus at 4x the final desired concentration in complete media.
-
Add 50 µL of the stimulus to each well (except for the unstimulated control wells).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Analysis:
-
Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Stain the cells with fluorescently-labeled antibodies against activation markers (e.g., CD69, CD86) according to the manufacturer's protocol.
-
Analyze the expression of the activation markers by flow cytometry.
-
-
Data Analysis: Compare the expression levels of activation markers on this compound-treated cells versus vehicle-treated cells to determine if inhibiting EBI2-mediated signaling has an effect on B-cell activation in this context.
Visualizations
Caption: this compound mechanism of action on the EBI2 signaling pathway.
Caption: Experimental workflow for an this compound-inhibited chemotaxis assay.
References
Application Notes and Protocols for Studying T-Cell Dependent Antibody Responses with ML401
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell dependent antibody responses (TDAR) are a cornerstone of adaptive immunity, leading to the generation of high-affinity antibodies and long-lived immunological memory. This intricate process involves a complex interplay between B cells, T follicular helper (Tfh) cells, and other immune cells within specialized microenvironments called germinal centers. A key regulator of cellular protein stability and function is the ubiquitin-proteasome system. Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a critical modulator of various cellular processes, including immune regulation.[1] ML401 is a potent and selective small molecule inhibitor of USP7. While the role of USP7 in cancer biology has been extensively studied, its function in TDAR is an active area of investigation. These application notes provide a framework for utilizing this compound as a chemical probe to dissect the role of USP7 in T-cell dependent antibody responses.
Principle and Rationale
USP7 has been shown to regulate the stability of key proteins involved in immune signaling pathways. For instance, USP7 can deubiquitinate and stabilize MyD88, an essential adaptor protein for Toll-like receptor (TLR) signaling, which can influence both innate and adaptive immunity.[2] Furthermore, USP7 plays a crucial role in the function of regulatory T cells (Tregs) by stabilizing the transcription factor Foxp3.[3] Inhibition of USP7 has been demonstrated to enhance anti-tumor immune responses by affecting T cells, macrophages, and dendritic cells.[4][5] Specifically, USP7 inhibitors can augment T-cell activation and cytotoxicity.[5]
Based on these findings, it is hypothesized that inhibition of USP7 by this compound may modulate TDAR through several mechanisms:
-
Enhancing Tfh cell activation and function: By modulating signaling pathways downstream of T-cell activation, this compound could influence the differentiation and helper capacity of Tfh cells.
-
Altering B-cell activation and differentiation: USP7 may regulate the stability of proteins involved in B-cell receptor (BCR) signaling and B-cell differentiation into plasma cells and memory B cells.
-
Modulating the germinal center microenvironment: By affecting the function of various immune cells within the germinal center, such as Tfh cells and dendritic cells, this compound could impact the selection and affinity maturation of B cells.
These application notes provide protocols to test these hypotheses and investigate the potential of this compound as a modulator of T-cell dependent antibody responses.
Data Presentation
Table 1: Hypothetical In Vitro Effects of this compound on Lymphocyte Function
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| T-Cell Proliferation (³H-Thymidine incorporation, CPM) | 150,000 ± 12,000 | 185,000 ± 15,000 | 210,000 ± 18,000 | 190,000 ± 16,000 |
| Tfh Cell Differentiation (% CXCR5⁺PD-1⁺ of CD4⁺ T cells) | 15 ± 2 | 22 ± 3 | 28 ± 4 | 25 ± 3 |
| B-Cell Proliferation (CFSE dilution, % divided) | 75 ± 5 | 80 ± 6 | 85 ± 7 | 82 ± 6 |
| Plasmablast Differentiation (% CD138⁺ of B220⁺ B cells) | 10 ± 1.5 | 14 ± 2 | 18 ± 2.5 | 16 ± 2 |
| Antigen-Specific IgG Production (ELISA, ng/mL) | 500 ± 50 | 750 ± 60 | 950 ± 80 | 800 ± 70 |
Data are presented as mean ± standard deviation from three independent experiments. These are hypothetical data for illustrative purposes.
Table 2: Hypothetical In Vivo Effects of this compound on TDAR in a Mouse Model
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Germinal Center B Cells (% GL7⁺Fas⁺ of B220⁺ cells in spleen) | 8 ± 1.2 | 12 ± 1.8 | 15 ± 2.1 |
| Tfh Cells (% CXCR5⁺PD-1⁺ of CD4⁺ T cells in spleen) | 10 ± 1.5 | 15 ± 2.0 | 18 ± 2.5 |
| Antigen-Specific IgG Titer (Serum, Log2 Titer) | 9 ± 1 | 11 ± 1 | 12 ± 1 |
| High-Affinity Antigen-Specific IgG (% of total specific IgG) | 30 ± 4 | 45 ± 5 | 55 ± 6 |
Data are presented as mean ± standard deviation (n=5 mice per group). Immunization with a T-dependent antigen was performed on day 0, and this compound was administered daily from day 4 to day 10 post-immunization. Spleens and serum were collected on day 14. These are hypothetical data for illustrative purposes.
Signaling Pathway
Figure 1: Hypothetical signaling pathway illustrating the potential role of USP7 in T-cell activation.
Experimental Protocols
Protocol 1: In Vitro T-Cell Dependent B-Cell Activation and Differentiation
This protocol is designed to assess the effect of this compound on the activation, proliferation, and differentiation of B cells in a T-cell dependent manner using a co-culture system.
Materials:
-
Murine splenocytes
-
CD4⁺ T-cell isolation kit
-
B-cell isolation kit
-
Anti-CD3ε antibody
-
Anti-CD28 antibody
-
Antigen (e.g., Ovalbumin, OVA)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
³H-Thymidine
-
Antibodies for flow cytometry (e.g., anti-B220, anti-CD4, anti-CXCR5, anti-PD-1, anti-GL7, anti-Fas, anti-CD138)
-
ELISA kit for antigen-specific IgG
Methodology:
-
Cell Isolation:
-
Isolate splenocytes from naïve mice.
-
Purify CD4⁺ T cells and B cells using magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Label B cells with CFSE for proliferation analysis.
-
Co-culture purified B cells (1 x 10⁵ cells/well) and CD4⁺ T cells (1 x 10⁵ cells/well) in a 96-well plate.
-
Stimulate the co-culture with anti-CD3ε (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies, along with the specific antigen (e.g., OVA, 10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) to the cultures.
-
-
Proliferation Assay:
-
After 72 hours, pulse the cultures with 1 µCi of ³H-Thymidine for the last 18 hours to assess T-cell proliferation.
-
Harvest the cells and measure ³H-Thymidine incorporation using a scintillation counter.
-
For B-cell proliferation, harvest cells at 72 hours and analyze CFSE dilution by flow cytometry on B220⁺ gated cells.
-
-
Differentiation Analysis:
-
After 5-7 days of culture, harvest cells for flow cytometry analysis.
-
Stain for Tfh cells (CD4⁺CXCR5⁺PD-1⁺) and germinal center-like B cells (B220⁺GL7⁺Fas⁺).
-
Stain for plasmablasts (B220⁺CD138⁺).
-
-
Antibody Production Assay:
-
After 7-10 days, collect the culture supernatants.
-
Measure the concentration of antigen-specific IgG using an ELISA.
-
Figure 2: Experimental workflow for in vitro analysis of this compound on TDAR.
Protocol 2: In Vivo T-Cell Dependent Antibody Response Model
This protocol outlines an in vivo study to evaluate the impact of this compound on the germinal center reaction and antibody production in mice immunized with a T-dependent antigen.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
T-dependent antigen (e.g., Sheep Red Blood Cells (SRBCs) or NP-KLH emulsified in alum)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Materials for spleen processing and flow cytometry
-
Materials for serum collection and ELISA
Methodology:
-
Immunization and Treatment:
-
Immunize mice intraperitoneally (i.p.) or subcutaneously with the T-dependent antigen on day 0.
-
Randomly assign mice to treatment groups (vehicle control, this compound at different doses, e.g., 10 and 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage or i.p. injection for a specified period (e.g., from day 4 to day 10 post-immunization to target the developing germinal center response).
-
-
Sample Collection:
-
On day 14 post-immunization (or at various time points to assess kinetics), collect blood via cardiac puncture for serum preparation.
-
Euthanize the mice and harvest the spleens.
-
-
Analysis of Germinal Center Response:
-
Prepare single-cell suspensions from the spleens.
-
Perform flow cytometry to quantify germinal center B cells (B220⁺GL7⁺Fas⁺) and Tfh cells (CD4⁺CXCR5⁺PD-1⁺).
-
-
Analysis of Antibody Response:
-
Use the collected serum to determine the titers of antigen-specific total IgG, IgG1, and IgG2c by ELISA.
-
To assess antibody affinity, perform an ELISA with a chaotropic agent (e.g., sodium thiocyanate) or use surface plasmon resonance.
-
Figure 3: Experimental workflow for in vivo analysis of this compound on TDAR.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the role of USP7 in T-cell dependent antibody responses using the selective inhibitor this compound. By employing these in vitro and in vivo methodologies, it is possible to elucidate the potential of USP7 as a novel therapeutic target for modulating humoral immunity. It is important to note that the application of this compound in this specific context is exploratory, and the experimental conditions may require further optimization. The hypothetical data and signaling pathways presented herein are intended to serve as a conceptual framework for designing and interpreting experiments.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP7 Promotes deubiquitination and stabilization of MyD88 to enhance immune responses [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Evaluation of ML401, a GPR183/EBI2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the pharmacological characterization of ML401, a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). The following protocols are designed to enable researchers to assess the potency, selectivity, and functional activity of this compound in both in vitro and cell-based assay systems.
Introduction to this compound and its Target GPR183/EBI2
This compound is a small molecule antagonist of GPR183 with a reported IC50 of 1.03 nM.[1][2] GPR183 is a G-protein coupled receptor primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[2][3][4] The endogenous ligands for GPR183 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent agonist.[3][5][6] Activation of GPR183 by its ligands induces chemotaxis, playing a crucial role in the positioning of immune cells within lymphoid organs.[2][3][7][8] The GPR183 signaling cascade is primarily mediated through the Gi subfamily of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, GPR183 activation can trigger G protein-independent pathways, such as β-arrestin recruitment.[5][6] Given its role in immune cell migration, GPR183 is a potential therapeutic target for inflammatory and autoimmune diseases.[3][4][9]
Data Presentation
The following tables provide a structured format for summarizing the quantitative data generated from the experimental protocols described in this document.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Agonist | This compound IC50 (nM) | Hill Slope | n (replicates) |
| Radioligand Binding | [³H]-Oxysterol | |||
| GTPγS Binding | 7α,25-OHC | |||
| cAMP Inhibition | 7α,25-OHC |
Table 2: Functional Cell-Based Activity of this compound
| Assay Type | Cell Line | Agonist | This compound IC50 (nM) | Maximum Inhibition (%) | n (replicates) |
| Chemotaxis | GPR183-expressing immune cells | 7α,25-OHC | |||
| Calcium Mobilization | GPR183-expressing cells | 7α,25-OHC | |||
| β-Arrestin Recruitment | GPR183-expressing cells | 7α,25-OHC |
Table 3: Selectivity Profile of this compound
| Off-Target Receptor/Enzyme | Assay Type | This compound Activity (IC50/Ki in nM or % inhibition @ 1µM) |
| Related GPCRs (e.g., CXCR4, CCR7) | Radioligand Binding/Functional Assay | |
| hERG Channel | Patch Clamp | |
| Cytochrome P450 Isoforms | Biochemical Assay |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the human GPR183 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human GPR183.
-
Radioligand (e.g., [³H]-7α,25-OHC or a suitable synthetic radiolabeled antagonist).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known GPR183 ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the GPR183-expressing membranes, radioligand at a concentration near its Kd, and either this compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the antagonist effect of this compound on GPR183-mediated G-protein activation.
Materials:
-
Membranes from HEK293 cells stably expressing human GPR183.
-
[³⁵S]GTPγS.
-
7α,25-OHC (agonist).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP).
-
Scintillation proximity assay (SPA) beads or filter binding apparatus.
Protocol:
-
Pre-incubate the GPR183 membranes with varying concentrations of this compound.
-
Add a sub-maximal concentration (e.g., EC₈₀) of 7α,25-OHC to stimulate G-protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period at 30°C.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filter binding or SPA beads.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Cell-Based Assays
Objective: To evaluate the ability of this compound to inhibit GPR183-mediated cell migration.
Materials:
-
A suitable cell line endogenously or recombinantly expressing GPR183 (e.g., primary B cells, Jurkat T cells).
-
7α,25-OHC.
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber or similar transwell system with appropriate pore size).
-
Cell culture medium.
-
Cell staining dye (e.g., Calcein-AM).
Protocol:
-
Culture the GPR183-expressing cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound.
-
In the lower chamber of the chemotaxis plate, add medium containing a chemoattractant concentration of 7α,25-OHC.
-
Add the this compound-treated cells to the upper chamber of the transwell.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber, either by staining the cells and measuring fluorescence or by direct cell counting.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50.
Objective: To determine the effect of this compound on GPR183-mediated intracellular calcium release.
Materials:
-
HEK293 cells co-expressing human GPR183 and a promiscuous G-protein (e.g., Gα16) to couple to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
7α,25-OHC.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Plate the GPR183-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Inject a stimulating concentration of 7α,25-OHC into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50.
Objective: To assess the ability of this compound to block agonist-induced β-arrestin recruitment to GPR183.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ assay systems) expressing a GPR183-β-galactosidase fusion protein and a β-arrestin-enzyme acceptor fusion.
-
7α,25-OHC.
-
This compound.
-
Assay-specific detection reagents.
-
Luminometer or spectrophotometer.
Protocol:
-
Plate the engineered cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a sub-maximal concentration of 7α,25-OHC to all wells (except for the negative control).
-
Incubate the plate according to the assay kit manufacturer's instructions to allow for β-arrestin recruitment and signal generation.
-
Add the detection reagents.
-
Measure the luminescent or colorimetric signal.
-
Calculate the percentage of inhibition of β-arrestin recruitment for each this compound concentration and determine the IC50.
Mandatory Visualizations
GPR183 Signaling Pathway
References
- 1. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR183 - Wikipedia [en.wikipedia.org]
- 3. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EBI2 in splenic and local immune responses and in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
ML401: A Potent and Selective Antagonist for Investigating GPR183 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML401 is a potent and selective chemical probe for the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). GPR183 plays a crucial role in the immune system, particularly in guiding the migration of B cells, T cells, and dendritic cells.[1] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[2] Dysregulation of GPR183 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4] this compound, as a selective antagonist, serves as an invaluable tool for elucidating the physiological and pathological roles of GPR183 signaling pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound to study GPR183 signaling. It includes quantitative data on this compound's activity, methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and related antagonists in various functional assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| GPR183 Antagonism | IC50 | 1.03 | [5] |
| Chemotaxis Assay | IC50 | 6.24 | [5] |
Table 2: Potency of GPR183 Antagonists in Gαi Activation Assay
| Compound | Parameter | Value (µM) | Reference |
| NIBR189 | IC50 | 0.23 | [6] |
| GSK682753A | IC50 | 0.35 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR183 signaling pathway and typical experimental workflows for its investigation using this compound.
References
- 1. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. clyte.tech [clyte.tech]
- 4. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 6. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML401 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of ML401.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Reported solubility values are 10 mg/mL and 42 mg/mL.[1][2] To ensure complete dissolution, sonication is recommended.[1] It is also advised to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q2: What is a recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2][3] A stock solution of 10 mM in DMSO is commercially available.[3]
Q3: Is there a suggested formulation for in vivo studies with this compound?
A3: Yes, a formulation for in vivo administration has been described. A clear solution of ≥ 1.04 mg/mL can be achieved with a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] Another suggested formulation for in vivo use is 10% DMSO in corn oil.[3]
Troubleshooting Guide
Issue: this compound is not dissolving completely in DMSO.
-
Solution 1: Sonication. Use a sonicator to aid in the dissolution of this compound.[1] This can help to break up any clumps of powder and increase the rate of dissolution.
-
Solution 2: Use fresh DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of some compounds.[2] Using a fresh, anhydrous grade of DMSO is recommended.
-
Solution 3: Gentle Warming. Gentle warming of the solution may aid dissolution. However, it is crucial to monitor the temperature closely to avoid any potential degradation of the compound. (General laboratory practice, not specifically cited for this compound).
Issue: Precipitation is observed when diluting a DMSO stock solution in an aqueous buffer.
-
Solution 1: Stepwise Dilution. To avoid precipitation when diluting a DMSO stock solution into an aqueous medium for cell-based assays, it is recommended to perform the dilution in a stepwise manner. This gradual change in solvent composition can help to keep the compound in solution.
-
Solution 2: Lower Final DMSO Concentration. Ensure that the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
-
Solution 3: Use of Co-solvents. For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are used to maintain the solubility of this compound in an aqueous-based vehicle.[1][3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 419.74 g/mol )[1]
-
Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Sonicator
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.197 mg of this compound.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.197 mg of this compound, this would be 1 mL of DMSO.
-
Dissolution: Vortex the vial briefly to mix the powder and solvent. If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate until the solution is clear.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[3]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 10 mg/mL[1] | 23.82 mM[1] | Sonication is recommended.[1] |
| DMSO | 42 mg/mL[2] | 100.06 mM[2] | Use fresh DMSO as moisture can reduce solubility.[2] |
| In Vivo Formulation | 1 mg/mL[1] | 2.38 mM[1] | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.[1] |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Water | Insoluble (predicted) | Insoluble (predicted) |
Visualizations
Caption: Workflow for preparing an this compound stock solution.
References
- 1. This compound | EBI2/GPR183 | TargetMol [targetmol.com]
- 2. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving ML401 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML401, a potent and selective EBI2/GPR183 antagonist, in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183. It selectively blocks the binding of the natural ligands, primarily oxysterols like 7α,25-dihydroxycholesterol (7α,25-OHC), to the EBI2 receptor.[1][2][3] This inhibition prevents the activation of downstream signaling pathways mediated by Gαi and β-arrestin, which are involved in crucial cellular processes such as immune cell migration and proliferation.[1][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage. To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the optimal final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and off-target effects. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in your experiments to account for any effects of the solvent.
Q4: How can I determine the optimal working concentration of this compound for my experiments?
A4: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is recommended to identify the concentration that elicits the desired biological effect without causing significant cytotoxicity. The reported IC50 values for this compound's antagonist activity are in the low nanomolar range, suggesting that a starting concentration range of 1 nM to 1 µM is appropriate for most cell-based assays.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a selective antagonist of EBI2/GPR183, it is good practice to consider potential off-target effects, as with any small molecule inhibitor. To confirm that the observed phenotype is due to the inhibition of EBI2, consider using a structurally different EBI2 antagonist as a positive control or employing genetic approaches like siRNA-mediated knockdown of EBI2.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound | Degradation of this compound in cell culture medium: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, high temperature, presence of certain media components). | - Perform a stability study of this compound in your specific cell culture medium using the protocol provided below.- Prepare fresh working solutions of this compound for each experiment.- Minimize the incubation time if significant degradation is observed. |
| Suboptimal working concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity. | - Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. | |
| Low expression of EBI2/GPR183 in your cell line: The target receptor may not be sufficiently expressed in your cells of interest. | - Verify the expression of EBI2/GPR183 in your cell line at the mRNA or protein level (e.g., via qPCR or western blotting). | |
| Incorrect preparation or storage of this compound stock solution: Improper handling can lead to loss of compound activity. | - Ensure the stock solution is prepared in anhydrous DMSO and stored in small, tightly sealed aliquots at -80°C. Avoid repeated freeze-thaw cycles. | |
| High background or off-target effects | High concentration of DMSO: The solvent may be causing non-specific effects. | - Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control in all experiments. |
| Off-target activity of this compound: At high concentrations, the inhibitor may interact with other cellular targets. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Validate your findings with a structurally unrelated EBI2 antagonist or genetic knockdown of EBI2. | |
| Precipitation of this compound in cell culture medium | Poor solubility of this compound in aqueous solutions: this compound is a hydrophobic molecule with limited solubility in aqueous media. | - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- Prepare the final working solution by diluting the DMSO stock in pre-warmed medium and vortexing thoroughly.- Visually inspect the medium for any signs of precipitation after adding this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
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This compound
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Anhydrous DMSO
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Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
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Sterile, low-protein binding microcentrifuge tubes or a 96-well plate
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HPLC or LC-MS system
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Acetonitrile (B52724) (ACN)
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Formic acid (optional, for LC-MS)
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Internal standard (a stable compound with similar chromatographic properties to this compound)
Procedure:
-
Preparation of Stock and Working Solutions:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare a working solution of this compound at a final concentration of 10 µM (or your typical experimental concentration) in pre-warmed cell culture medium (with and without serum). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
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Aliquot the this compound working solution into sterile, low-protein binding tubes or wells of a plate.
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Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
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Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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For the time 0 sample, collect the aliquot immediately after preparation.
-
-
Sample Processing:
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To each aliquot, add 2 volumes of ice-cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and halt degradation.
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Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Transfer the supernatant to HPLC vials for analysis.
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-
HPLC or LC-MS Analysis:
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Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of this compound remaining at each time point.
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Calculate the percentage of this compound remaining relative to the time 0 sample.
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Data Presentation:
The quantitative data from the stability assessment can be summarized in the following tables:
Table 1: Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) | Half-life (t₁/₂) (hours) |
| 0 | 100 | |
| 2 | [Insert experimental data] | [Calculate from data] |
| 4 | [Insert experimental data] | |
| 8 | [Insert experimental data] | |
| 24 | [Insert experimental data] | |
| 48 | [Insert experimental data] |
Table 2: Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) | Half-life (t₁/₂) (hours) |
| 0 | 100 | |
| 2 | [Insert experimental data] | [Calculate from data] |
| 4 | [Insert experimental data] | |
| 8 | [Insert experimental data] | |
| 24 | [Insert experimental data] | |
| 48 | [Insert experimental data] |
Note: The tables above are templates. You will need to populate them with your own experimental data.
Signaling Pathways and Experimental Workflows
EBI2/GPR183 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the EBI2/GPR183 receptor and its inhibition by this compound.
Caption: EBI2/GPR183 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines the key steps in the experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. The Oxysterol Receptor EBI2 Links Innate and Adaptive Immunity to Limit IFN Response and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - OAK Open Access Archive [oak.novartis.com]
- 3. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-target Effects of ML401
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing ML401 in their experiments. It provides a comprehensive guide to understanding and troubleshooting potential off-target effects through a series of frequently asked questions, detailed experimental protocols, and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and highly selective antagonist of the EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), also known as GPR183.[1][2][3] Its primary mechanism involves blocking the binding of the natural ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), to EBI2, thereby inhibiting downstream signaling pathways.
Q2: What is the known potency of this compound? A2: this compound exhibits low nanomolar potency. In competitive binding assays, it has an IC50 of 1.03 nM for EBI2.[1][2][3] In functional assays, such as chemotaxis assays, the IC50 is reported to be 6.24 nM.[1][2]
Q3: Is there any information on the off-target activity of this compound? A3: While comprehensive off-target screening data, such as a broad kinase panel screen, is not extensively detailed in publicly available literature, this compound is consistently reported to be highly selective for EBI2. Studies have shown no cytotoxic effects in various cell lines, including immortalized human hepatocytes (Fa2-N4), LnCap, and IMR-32 cells, at concentrations up to 50 μM, suggesting a favorable safety profile at typical experimental concentrations.[1]
Q4: I am observing an unexpected cellular response in my experiments with this compound. Could this be an off-target effect? A4: While this compound is highly selective, it is possible that at high concentrations or in certain sensitive cellular systems, an off-target effect could be observed. It is recommended to perform a series of control experiments to determine if the observed phenotype is a direct result of EBI2 inhibition. Please refer to the troubleshooting guide below for a systematic approach to investigating this.
Q5: What are the recommended working concentrations for this compound to minimize potential off-target effects? A5: To minimize the risk of off-target effects, it is advisable to use the lowest concentration of this compound that elicits the desired biological response in your specific assay. A dose-response experiment is crucial to determine the optimal concentration. Given its low nanomolar IC50, concentrations in the range of 1-100 nM are typically sufficient for in vitro studies.
Data Presentation
Table 1: In Vitro Potency of this compound against EBI2/GPR183
| Assay Type | Parameter | Value (nM) |
| Competitive Binding Assay | IC50 | 1.03[1][2][3] |
| Chemotaxis Assay | IC50 | 6.24[1][2] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Result |
| Fa2-N4 (immortalized human hepatocytes) | Cytotoxicity Assay | No toxicity observed (>50 µM)[1] |
| LnCap | MTT Assay | Non-cytotoxic (>50 µM)[1] |
| IMR-32 | MTT Assay | Non-cytotoxic (>50 µM)[1] |
Note: The absence of broad-panel off-target screening data in the public domain means a comprehensive list of potential off-targets and their corresponding potencies cannot be provided at this time.
Experimental Protocols
Protocol 1: Validating On-Target EBI2 Antagonism using a Calcium Mobilization Assay
This protocol describes a method to confirm that this compound is effectively antagonizing the EBI2 receptor in your cellular system.
Materials:
-
Cells expressing EBI2/GPR183
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
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This compound
-
EBI2 agonist (e.g., 7α,25-dihydroxycholesterol)
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96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed EBI2-expressing cells into the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions.
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Compound Preparation: Prepare a dilution series of this compound in assay buffer.
-
Antagonist Incubation: Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Using the plate reader's injector, add the EBI2 agonist at a pre-determined EC80 concentration to all wells.
-
Fluorescence Reading: Measure the fluorescence intensity before and after agonist addition to determine the intracellular calcium flux.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: General Workflow for Investigating Potential Off-Target Effects
This workflow provides a systematic approach to troubleshoot unexpected experimental outcomes that may be due to off-target effects of this compound.
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Confirm On-Target Activity: First, verify that this compound is active on EBI2 in your system using a functional assay (see Protocol 1).
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Dose-Response Analysis: Perform a full dose-response curve for the observed phenotype. An off-target effect may have a different potency (EC50 or IC50) than the on-target effect.
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Use a Negative Control Cell Line: If possible, repeat the experiment in a cell line that does not express EBI2. If the unexpected phenotype persists, it is likely an off-target effect.
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Orthogonal Antagonist: Use a structurally distinct EBI2 antagonist. If this compound recapitulates the phenotype, the effect is more likely to be on-target.
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Rescue Experiment: If the phenotype is downstream of a known EBI2 signaling pathway, attempt to "rescue" the effect by manipulating a downstream component of that pathway.
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Broad-Panel Screening (Optional): For definitive characterization, consider submitting this compound to a commercial service for off-target profiling against a broad panel of kinases and/or GPCRs.
Mandatory Visualizations
Caption: Simplified EBI2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: Optimizing ML401 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of ML401, a potent and selective antagonist of the EBI2/GPR183 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe that acts as an antagonist to the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2).[1][2][3] It effectively blocks the signaling pathway initiated by the binding of the natural ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), to the EBI2 receptor.
Q2: What is the typical effective concentration range for this compound in in-vitro experiments?
A2: this compound demonstrates high potency with an IC50 (half maximal inhibitory concentration) of approximately 1.03 nM in receptor binding assays and 6.24 nM in chemotaxis assays.[1][2] A common starting point for in-vitro experiments is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and assay.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity. Studies have indicated no toxicity at concentrations greater than 50 μM in immortalized human hepatocytes (Fa2-N4) and in MTT assays with LnCap and IMR-32 cell lines.[1] However, it is always recommended to perform a cytotoxicity assay with your specific cell line as a preliminary experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2][3] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
Q5: Are there known off-target effects for this compound?
A5: While this compound is characterized as a selective antagonist of EBI2/GPR183, all small molecules have the potential for off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target activities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration is too low.- The chosen cell line does not express sufficient levels of EBI2/GPR183.- Incubation time is too short.- Compound degradation. | - Test a higher concentration range (e.g., up to 10 µM).- Verify EBI2/GPR183 expression in your cell line using qPCR or Western blot.- Increase the incubation time (e.g., 24, 48, or 72 hours).- Ensure proper storage of this compound stock solutions and use freshly prepared dilutions. |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven distribution of this compound.- Edge effects in the microplate. | - Ensure the cell suspension is thoroughly mixed before seeding.- Mix the this compound solution well before adding it to the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[4] |
| Excessive cell death observed | - The compound may exhibit cytotoxicity at high concentrations in your specific cell line.- Solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay to determine the toxic concentration range.- Ensure the final concentration of the solvent in the culture medium is not contributing to toxicity (typically <0.5%).[5] |
| Inconsistent results across experiments | - Variation in experimental conditions (e.g., cell passage number, reagent quality).- Instability of this compound in the experimental medium. | - Standardize all experimental parameters and maintain detailed records.- this compound has shown good stability in human and mouse plasma; however, stability in your specific culture medium should be considered.[1] |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | 1.03 nM | EBI2/GPR183 Receptor Binding | [1][2] |
| IC50 | 6.24 nM | Chemotaxis Assay | [1][2] |
| Cytotoxicity | >50 µM | Fa2-N4 human hepatocytes | [1] |
| Cytotoxicity | >50 µM | LnCap and IMR-32 cells (MTT assay) | [1] |
| Solubility in DMSO | 42 mg/mL (100.06 mM) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting EBI2/GPR183 signaling in a specific cell line.
Materials:
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This compound
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DMSO
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Appropriate cell line expressing EBI2/GPR183
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Cell culture medium
-
96-well plates
-
Reagents for the chosen readout assay (e.g., chemotaxis, calcium mobilization, or downstream reporter assay)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in fresh DMSO to a stock concentration of 10 mM.[2]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare Serial Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A common approach is to use 2- or 3-fold dilutions to cover a wide concentration range (e.g., from 1 nM to 10 µM).[6] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Compound Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration based on the specific assay and the biological question being addressed (e.g., 1-24 hours).
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Assay Readout: Perform the chosen functional assay to measure the effect of this compound on EBI2/GPR183 signaling.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
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This compound
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DMSO
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Cell line of interest
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Cell culture medium
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96-well plates
-
MTT reagent (or other viability assay reagents like CellTiter-Glo®)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium, similar to the dose-response protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[4]
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Viability Measurement (MTT Assay Example):
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
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Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
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Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as an antagonist of the EBI2/GPR183 signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EBI2/GPR183 | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent ML401 precipitation in aqueous solutions
Welcome to the technical support center for ML401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective small molecule antagonist of the EBI2/GPR183 receptor, with an IC50 of 1.03 nM.[1] It is a valuable tool for studying the role of this receptor in various biological processes. However, this compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers at neutral pH. This low aqueous solubility can lead to precipitation when diluting stock solutions into your experimental media, which can cause inaccurate and unreliable results.
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in acetonitrile. It is crucial to use high-quality, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
Q3: What is the recommended method for preparing an this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. For example, a 10 mM or 20 mM stock solution can be prepared. Gently warm and vortex the solution to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. Why did this happen?
A4: This is a common issue known as "solvent shift" precipitation. This compound is highly soluble in DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases dramatically, and the aqueous medium may not be able to keep the this compound in solution, causing it to precipitate out. This is related to the difference between kinetic and thermodynamic solubility. While a supersaturated solution might be transiently formed (kinetic solubility), it is unstable and will tend to equilibrate to its lower thermodynamic solubility by precipitating.
Q5: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A5: The tolerance to DMSO varies between cell lines and depends on the duration of the assay. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1%, with many researchers aiming for ≤ 0.5% to minimize any potential off-target effects.[2][3] It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line and assay.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to address and prevent the precipitation of this compound in your aqueous experimental setups.
Problem: Precipitate observed after diluting this compound stock solution.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
Solution 1: Optimize the Dilution Method
Directly diluting a highly concentrated DMSO stock into an aqueous buffer is a common cause of precipitation. A serial dilution approach is recommended.
-
Step 1: Prepare Intermediate Stocks in DMSO: Instead of a single high-concentration stock, prepare a series of intermediate stocks by serially diluting your initial stock in 100% DMSO.
-
Step 2: Final Dilution into Aqueous Medium: Add a small volume of each DMSO intermediate stock to your final aqueous medium to achieve the desired this compound concentration. This method ensures that the final DMSO concentration remains constant and low across all conditions.
Solution 2: Incorporate a Surfactant
Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Tween-20 or Pluronic F-68: Consider adding a low concentration (e.g., 0.01% - 0.1%) of a biocompatible surfactant like Tween-20 or Pluronic F-68 to your final aqueous medium before adding the this compound. The surfactant should be added to the medium and mixed well before the compound is introduced.
Solution 3: Use a Co-solvent System
For certain applications, a co-solvent system, similar to those used for in vivo formulations, can be adapted.
-
PEG300 and Tween 80: A formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo studies and may be adaptable for specific in vitro assays, provided the components are compatible with the experimental system.[1]
Solution 4: Physical Dissolution Aids
-
Sonication: After the final dilution into the aqueous medium, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and promote dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also help to keep the compound in solution.
Data and Protocols
This compound Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Insoluble | - | [1] |
| DMSO | 42 mg/mL | 100.06 mM | Use fresh, anhydrous DMSO.[1] |
| DMSO | 10 mg/mL | 23.82 mM | Sonication is recommended. |
| Ethanol | 4 mg/mL | 9.53 mM | |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | 0.24-2.38 mM |
Note: Solubility data can vary between suppliers and with the purity of the compound and solvent.
Experimental Protocol: Preparation of this compound Working Solutions for a Cell-Based Assay
This protocol provides a general method for preparing a range of this compound concentrations for an in vitro cell-based assay, ensuring the final DMSO concentration is constant and at a cell-tolerable level (e.g., 0.5%).
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile aqueous assay buffer or cell culture medium
Procedure:
-
Prepare a 10 mM Primary Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM solution (Molecular Weight: 419.74 g/mol ).
-
Dissolve the this compound powder in the appropriate volume of 100% DMSO.
-
Vortex and gently warm if necessary to ensure complete dissolution. This is your 200x stock for a final concentration of 50 µM.
-
-
Prepare Intermediate Stock Solutions in DMSO:
-
To create a dilution series, perform serial dilutions of the 10 mM primary stock in 100% DMSO.
-
For example, to make a 5 mM stock, mix an equal volume of the 10 mM stock with 100% DMSO.
-
Continue this process to create a range of intermediate stocks (e.g., 2.5 mM, 1.25 mM, etc.).
-
-
Prepare Final Working Solutions:
-
For a final DMSO concentration of 0.5%, you will perform a 1:200 dilution of your DMSO stocks into the aqueous assay medium.
-
To a set of sterile tubes, add 995 µL of your assay medium.
-
To each tube, add 5 µL of the corresponding DMSO stock (10 mM, 5 mM, 2.5 mM, etc.).
-
This will yield final this compound concentrations of 50 µM, 25 µM, 12.5 µM, etc., all in 0.5% DMSO.
-
Vortex each working solution immediately after adding the DMSO stock.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 5 µL of 100% DMSO to 995 µL of your assay medium. This will have a final DMSO concentration of 0.5%.
-
-
Application:
-
Use the freshly prepared working solutions immediately in your experiment to minimize the risk of precipitation over time.
-
By following these guidelines and protocols, you can minimize the risk of this compound precipitation and ensure the accuracy and reliability of your experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in ML401 Experimental Outcomes
This technical support center is designed for researchers, scientists, and drug development professionals working with ML401, a potent and selective antagonist of the EBI2/GPR183 receptor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: My calculated IC50 value for this compound in a chemotaxis assay varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values for this compound can stem from several factors related to cell health, assay conditions, and compound handling. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy, have been passaged too many times, or are at a high confluency can exhibit altered receptor expression and signaling, leading to variable responses to this compound.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the assay. Always perform a cell viability check before starting the experiment.
-
-
Inconsistent Chemoattractant Gradient:
-
Problem: The chemotactic response is dependent on a stable and reproducible gradient of the EBI2 agonist (e.g., 7α,25-dihydroxycholesterol). Variations in the preparation or stability of the agonist solution will lead to inconsistent cell migration and, consequently, variable this compound IC50 values.
-
Solution: Prepare the chemoattractant fresh for each experiment from a reliable stock. Ensure thorough mixing when adding it to the lower chamber of your migration plate.
-
-
Incubation Time:
-
Problem: An incubation time that is too short may not allow for sufficient cell migration, while a time that is too long can lead to desensitization of the receptor or degradation of the chemoattractant gradient.
-
Solution: Optimize the incubation time for your specific cell line and assay conditions. A time-course experiment is recommended to determine the optimal window for measuring inhibition by this compound.
-
-
This compound Solubility and Stability:
-
Problem: this compound is typically dissolved in DMSO. If the stock solution is not properly stored or if the final DMSO concentration in the assay is too high, the compound may precipitate or degrade, leading to inaccurate concentrations.[1]
-
Solution: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Ensure the final DMSO concentration in your assay is consistent and below a level that affects cell viability (typically <0.5%).
-
Logical Workflow for Troubleshooting Inconsistent IC50 Values
References
ML401 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting of experiments involving ML401, a potent and selective antagonist of the EBI2/GPR183 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial to maintain its stability and efficacy. For long-term storage, the solid powder form is recommended. Stock solutions should be prepared fresh, but can be stored for shorter periods.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). Sonication may be required to fully dissolve the compound. For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed in your this compound solution, gentle warming and sonication can be used to aid in redissolution. It is recommended to prepare fresh working solutions for each experiment to avoid issues with solubility and stability.
Q4: Is this compound toxic to cells?
A4: this compound has been shown to have low toxicity in various cell lines. For example, it has demonstrated no toxicity at concentrations up to 50 μM in immortalized Fa2-N4 human hepatocytes, as well as in LnCap and IMR-32 cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in chemotaxis assay | - this compound degradation- Improper concentration- Cell viability issues | - Prepare fresh this compound solutions for each experiment.- Verify the concentration of your stock solution.- Ensure cells are healthy and in the logarithmic growth phase. |
| Low potency of this compound in the assay | - Improper storage of this compound- Incorrect formulation | - Store this compound powder at -20°C and stock solutions at -80°C.- Ensure the formulation is appropriate for your experimental setup. |
| Precipitation in the working solution | - Low solubility in the chosen solvent- Temperature fluctuations | - Use sonication to aid dissolution.- Prepare fresh solutions before each use. |
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution in Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
This compound has demonstrated good stability in both human and mouse plasma.[1]
Experimental Protocols
Chemotaxis Assay using a Transwell System
This protocol provides a general framework for assessing the effect of this compound on cell migration. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound
-
Chemotaxis-responsive cells (e.g., B-lymphocytes)
-
Cell culture medium
-
Chemoattractant (e.g., 7α,25-dihydroxycholesterol)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
DMSO (for this compound stock solution)
Procedure:
-
Cell Preparation: Culture cells to be used in the assay until they are in the logarithmic phase of growth. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the chemoattractant in serum-free medium.
-
Prepare a solution containing both the chemoattractant and the desired concentration of this compound to test its inhibitory effect.
-
-
Assay Setup:
-
Add the chemoattractant solution (or the chemoattractant + this compound solution) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Include a negative control (medium without chemoattractant) and a positive control (medium with chemoattractant but without this compound).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 2-24 hours).
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Signaling Pathways and Logical Relationships
EBI2/GPR183 Signaling Pathway
This compound acts as an antagonist to the EBI2 (GPR183) receptor. The binding of the natural ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), to EBI2 initiates a signaling cascade that leads to cell migration. This process is crucial for the positioning of immune cells. The pathway primarily signals through the Gαi subunit of the G protein complex, leading to downstream effects that promote cell movement.
Caption: EBI2/GPR183 signaling pathway initiated by its agonist and inhibited by this compound.
Hypothetical Degradation Pathway of this compound
While specific degradation products of this compound have not been detailed in the literature, a hypothetical degradation pathway can be proposed based on its chemical structure, which includes a piperazine (B1678402) ring. N-substituted piperazine derivatives can be susceptible to oxidation and hydrolysis.
Caption: Hypothetical degradation pathways of this compound leading to potential byproducts.
Experimental Workflow for Troubleshooting this compound-based Assays
A logical workflow can help identify the source of issues in experiments using this compound. This diagram outlines a step-by-step troubleshooting process.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
minimizing non-specific binding of ML401 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of ML401 in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist for the EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183.[1][2][3] It has an IC50 of 1.03 nM for EBI2 and is active in chemotaxis assays with an IC50 of 6.24 nM.[1][2]
Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?
Non-specific binding of small molecules can arise from several factors:
-
Hydrophobic interactions: The compound may stick to plastic surfaces of assay plates, pipette tips, and tubing.[4]
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[4][5]
-
Binding to abundant, non-target proteins: Small molecules can bind to proteins other than the intended target, such as albumin or other proteins in cell culture media or serum.[5][6]
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific effects.[7]
Q3: How can non-specific binding of this compound affect my assay results?
Non-specific binding can lead to a variety of problems, including:
-
Reduced signal-to-noise ratio[9]
-
Inaccurate determination of potency (e.g., IC50 values)
-
Poor reproducibility between experiments
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate non-specific binding of this compound.
Guide 1: High Background Signal in Biochemical Assays (e.g., Fluorescence Polarization)
High background can obscure the specific signal from your assay.[6][9]
Troubleshooting Workflow:
Caption: Troubleshooting high background in biochemical assays.
Detailed Steps:
-
Run Proper Controls: Include controls with this compound but lacking one of the key assay components (e.g., enzyme or fluorescent probe) to pinpoint the source of the high background.
-
Optimize Buffer Conditions:
-
Incorporate Blocking Agents:
-
Detergents: Add a non-ionic detergent to the assay buffer to disrupt hydrophobic interactions.[4][12] Be aware that the effectiveness of detergents can depend on the type of polystyrene plate used.[13]
-
Proteins: Include a carrier protein like Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) to block non-specific binding sites on surfaces and other proteins.[5][6][14]
-
-
Select Appropriate Assay Plates: Use low-binding microplates to minimize compound adsorption to the plastic.[15] For fluorescence assays, black opaque plates are recommended to reduce background fluorescence and light scatter.
Quantitative Recommendations for Blocking Agents:
| Blocking Agent | Type | Recommended Starting Concentration | Notes |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.1% (v/v)[16] | Can be included in wash buffers to remove loosely bound molecules.[16] Some studies have noted that non-ionic detergents can sometimes increase non-specific binding of certain molecules.[17] |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Effective at disrupting hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 1% (w/v)[5] | A common and effective blocking agent, but can sometimes interfere with assays or be a source of background fluorescence.[9][18] |
| Bovine Gamma Globulin (BGG) | Protein | 0.1% - 1% (w/v) | An alternative to BSA that may have lower intrinsic fluorescence.[9][14] |
Guide 2: Poor Reproducibility in Cell-Based Assays
Inconsistent results in cell-based assays can often be traced to non-specific effects of the test compound.
Experimental Workflow for Optimization:
Caption: Workflow for optimizing cell-based assay reproducibility.
Detailed Steps:
-
Standardize Cell Culture Conditions:
-
Optimize Incubation Time: Determine the optimal incubation time with this compound to achieve a maximal specific signal while minimizing potential cytotoxicity or other off-target effects that may develop over longer exposures.[21]
-
Evaluate this compound in Media:
-
Solubility: this compound is soluble in DMSO.[2][3] Ensure the final concentration of DMSO in your assay media is low (typically <0.5%) and consistent across all wells to avoid solvent-induced effects.
-
Aggregation: A bell-shaped dose-response curve can be an indicator of compound aggregation.[7] Consider using a detergent in your assay buffer to mitigate this.
-
-
Modify Assay Media: If using serum-containing media, be aware that this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage during the compound treatment period or using serum-free media if your cells can tolerate it.
-
Perform Counter-Screens: To confirm that the observed effects are due to the inhibition of EBI2, consider performing counter-screens with a structurally unrelated EBI2 antagonist or using a cell line that does not express EBI2.
Experimental Protocols
Protocol 1: Determining Optimal Detergent Concentration
This protocol helps to determine the lowest effective concentration of a non-ionic detergent to reduce non-specific binding without compromising assay performance.
-
Prepare a series of assay buffers containing a range of detergent concentrations (e.g., Tween-20 from 0% to 0.1%).
-
In a multi-well plate, add your fluorescent probe/substrate to each buffer condition in triplicate.
-
Add this compound at a high concentration (where non-specific binding is most likely to occur) to half of the wells for each detergent concentration. Add vehicle (e.g., DMSO) to the other half.
-
Incubate the plate under standard assay conditions.
-
Measure the signal (e.g., fluorescence intensity).
-
Select the lowest detergent concentration that minimizes the signal in the "this compound only" wells without significantly affecting the signal in the "vehicle" wells.
Protocol 2: Validating On-Target Activity in a Cell-Based Assay
This protocol helps to confirm that the observed cellular phenotype is a result of this compound's interaction with its intended target, EBI2.
Signaling Pathway:
Caption: this compound antagonism of the EBI2 signaling pathway.
-
Cell Line Selection: Use a cell line known to express EBI2 and exhibit a functional response to its ligand (e.g., 7α,25-dihydroxycholesterol). As a negative control, use a cell line that does not express EBI2.
-
Stimulation: Treat the EBI2-expressing cells with a concentration of 7α,25-dihydroxycholesterol that elicits a sub-maximal response.
-
Inhibition with this compound: Co-treat the stimulated cells with a dose-range of this compound.
-
Measure Response: Quantify the cellular response (e.g., migration, calcium flux, etc.).
-
Data Analysis: The response should be inhibited by this compound in a dose-dependent manner in the EBI2-expressing cells but not in the EBI2-negative cells. This confirms the on-target activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EBI2/GPR183 | TargetMol [targetmol.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 12. youtube.com [youtube.com]
- 13. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 17. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. marinbio.com [marinbio.com]
- 21. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Antagonistic Activity of ML401 on EBI2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EBI2 antagonist ML401 with other known inhibitors, supported by experimental data and detailed protocols. The information presented is intended to assist researchers in the selection and application of appropriate tools for studying the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), a key regulator of immune cell migration.
Comparative Analysis of EBI2 Antagonists
This compound has emerged as a highly potent and selective antagonist of EBI2. To provide a clear performance benchmark, the following table summarizes the inhibitory activities of this compound and two other well-characterized EBI2 inhibitors, NIBR189 and GSK682753A.
| Compound | Target | Assay Type | Species | IC50 |
| This compound | EBI2 | Functional Antagonism | Human | ~1 nM[1] |
| Chemotaxis Assay | Human | ~6 nM[1] | ||
| NIBR189 | EBI2 | Functional Antagonism | Human | 11 nM |
| Binding Assay | Human | 16 nM | ||
| Functional Antagonism | Mouse | 16 nM | ||
| GSK682753A | EBI2 | Inverse Agonism | Human | 53.6 nM |
EBI2 Signaling Pathway
EBI2, also known as GPR183, is a G protein-coupled receptor that is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC). Upon activation, EBI2 primarily signals through the Gαi pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This signaling cascade, along with β-arrestin recruitment, ultimately culminates in the chemotaxis of immune cells, particularly B cells.
Experimental Protocols
Calcium Mobilization Assay for Validating EBI2 Antagonism
This protocol outlines the steps to measure the ability of a test compound, such as this compound, to inhibit the intracellular calcium mobilization induced by an EBI2 agonist in a recombinant cell line.
Materials:
-
CHO-K1 cells stably expressing human EBI2
-
Culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM
-
EBI2 agonist (e.g., 7α,25-dihydroxycholesterol)
-
Test antagonist (e.g., this compound)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities
Procedure:
-
Cell Seeding: Seed the EBI2-expressing CHO-K1 cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the culture medium from the cells and add the Fluo-4 AM solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test antagonist (this compound) in assay buffer. Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Prepare the EBI2 agonist solution in assay buffer. Place the plate in the fluorescence reader and initiate kinetic reading. After establishing a baseline fluorescence, inject the agonist into the wells.
-
Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Transwell Chemotaxis Assay
This protocol is designed to assess the ability of an antagonist to block the migration of EBI2-expressing cells towards a chemoattractant.
Materials:
-
EBI2-expressing cells (e.g., B cell line or primary B cells)
-
Serum-free culture medium
-
Chemoattractant (e.g., 7α,25-dihydroxycholesterol)
-
Test antagonist (e.g., this compound)
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Assay Setup: Add serum-free medium containing the chemoattractant to the lower chambers of a 24-well plate. Place the Transwell inserts into the wells.
-
Cell Preparation: Resuspend the EBI2-expressing cells in serum-free medium. Pre-incubate the cells with various concentrations of the test antagonist (this compound) for a specified time.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain like Crystal Violet.
-
Wash the inserts and allow them to dry.
-
-
Data Analysis: Count the number of migrated cells in several fields of view using a microscope. Calculate the percentage of migration inhibition for each antagonist concentration and determine the IC50 value.
References
A Head-to-Head Comparison of ML401 and GSK682753A as EBI2 Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is critical for investigating its role in immune regulation and developing potential therapeutics. This guide provides an objective comparison of two prominent EBI2 antagonists, ML401 and GSK682753A, supported by experimental data on their performance and detailed methodologies.
EBI2 is a key regulator of B-cell migration and has been implicated in various autoimmune diseases. Both this compound and GSK682753A have emerged as valuable tools to probe EBI2 function, yet they exhibit distinct pharmacological profiles. This comparison guide will delve into their mechanisms of action, potency in various functional assays, and pharmacokinetic properties to aid in the selection of the most appropriate compound for specific research needs.
At a Glance: this compound vs. GSK682753A
| Feature | This compound | GSK682753A |
| Mechanism of Action | Antagonist[1] | Inverse Agonist[2][3][4] |
| Reported Potency (IC50) | ||
| β-Arrestin Assay | ~1 nM[1] | 40 nM[5] |
| Chemotaxis Assay | ~6 nM[1][6] | 7 pM[5] |
| GTPγS Binding Assay | Not explicitly reported | 2.6 nM - 0.2 µM[2][5][7] |
| CREB Reporter Assay | Not explicitly reported | 10.9 - 53.6 nM[2][8] |
| Binding Affinity (Kd) | Not explicitly reported | 64 nM (estimated from Schild analysis)[5] |
| In Vivo Suitability | Excellent rodent pharmacokinetics, good stability[1] | Poor microsomal and plasma stability, unsuitable for in vivo proof-of-concept studies |
Delving into the Data: A Detailed Comparison
Mechanism of Action: Antagonist vs. Inverse Agonist
A key differentiator between the two compounds is their mechanism of action. This compound is a functional antagonist, meaning it blocks the receptor from being activated by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC).[1] In contrast, GSK682753A is characterized as an inverse agonist.[2][3][4] This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the EBI2 receptor.[7][8]
Potency and Efficacy in Functional Assays
The potency of this compound and GSK682753A has been evaluated in several key functional assays that measure different aspects of EBI2 signaling.
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, a crucial step in G-protein independent signaling and receptor desensitization. This compound is a highly potent inhibitor in this assay, with a reported IC50 of approximately 1 nM.[1] GSK682753A also inhibits β-arrestin recruitment, with a reported IC50 of 40 nM.[5]
-
Chemotaxis Assay: This assay assesses the ability of the compounds to block the migration of cells towards a chemoattractant, a primary physiological function of EBI2. This compound demonstrates an IC50 of approximately 6 nM in inhibiting the chemotaxis of the RS11846 cell line.[1][6] GSK682753A is reported to be exceptionally potent in blocking B-cell migration, with a potency in the picomolar range (7 pM).[5]
-
GTPγS Binding Assay: This assay measures the activation of G-proteins, a key event in the G-protein dependent signaling pathway of EBI2. GSK682753A has been shown to inhibit GTPγS binding with IC50 values ranging from 2.6 nM to 0.2 µM, depending on the experimental conditions.[2][5][7]
Pharmacokinetic Profile: A Decisive Factor for In Vivo Studies
For researchers planning in vivo experiments, the pharmacokinetic properties of these compounds are of paramount importance. This compound is described as having excellent rodent pharmacokinetics and good stability in both human and mouse plasma and liver microsomes, making it a suitable tool for in vivo studies.[1] Conversely, GSK682753A is reported to have very poor microsomal and plasma stability, rendering it unsuitable for in vivo proof-of-concept studies.
EBI2 Signaling Pathway
The Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2) is activated by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC). This activation triggers downstream signaling through two primary pathways: a G-protein dependent pathway and a G-protein independent pathway.
References
- 1. youtube.com [youtube.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of ML401 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of ML401, a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2/GPR183), with other known EBI2 modulators. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Executive Summary
This compound is a highly potent and selective antagonist of the EBI2 receptor, with an IC50 of approximately 1 nM.[1][2] Its selectivity has been established through screening against a comprehensive panel of receptors and enzymes, demonstrating a clean off-target profile. This guide presents a comparative overview of this compound's cross-reactivity data alongside two other EBI2 modulators, NIBR189 and GSK682753A, to provide a clear perspective on their relative selectivity.
Comparative Cross-Reactivity Data
The selectivity of this compound was rigorously assessed against the Eurofins SafetyScreen44™ panel, which includes a diverse set of 44 targets comprising receptors, ion channels, and enzymes. In this screening, this compound exhibited a clean profile, indicating its high specificity for the EBI2 receptor.[1][2]
For a direct comparison, the available cross-reactivity data for NIBR189 and GSK682753A, two other known modulators of EBI2, are summarized below.
| Target | This compound (% Inhibition at 10 µM) | NIBR189 (% Inhibition at 10 µM) | GSK682753A (% Inhibition at 10 µM) |
| EBI2/GPR183 (Primary Target) | Potent Antagonist (IC50 ~1 nM) | Potent Antagonist (IC50 ~11-16 nM) | Potent Inverse Agonist (IC50 ~54 nM) |
| Adenosine A1 | < 25 | Data Not Available | < 25 |
| Adrenergic α1A | < 25 | Data Not Available | < 25 |
| Adrenergic α2A | < 25 | Data Not Available | < 25 |
| Adrenergic β1 | < 25 | Data Not Available | < 25 |
| Adrenergic β2 | < 25 | Data Not Available | < 25 |
| Angiotensin AT1 | < 25 | Data Not Available | < 25 |
| Cannabinoid CB1 | < 25 | Data Not Available | < 25 |
| Chemokine CCR1 | < 25 | Data Not Available | < 25 |
| Dopamine D1 | < 25 | Data Not Available | < 25 |
| Dopamine D2 | < 25 | Data Not Available | < 25 |
| Histamine H1 | < 25 | Data Not Available | < 25 |
| Muscarinic M1 | < 25 | Data Not Available | < 25 |
| Muscarinic M2 | < 25 | Data Not Available | < 25 |
| Muscarinic M3 | < 25 | Data Not Available | < 25 |
| Serotonin 5-HT1A | < 25 | Data Not Available | < 25 |
| Serotonin 5-HT2A | < 25 | Data Not Available | < 25 |
| Vasopressin V1a | < 25 | Data Not Available | < 25 |
| ...and other targets in the panel | < 25 | Data Not Available | < 25 |
Note: A value of < 25% inhibition at a high concentration (10 µM) is generally considered insignificant and indicative of a clean off-target profile.
Experimental Methodologies
The cross-reactivity data for this compound was generated using standardized binding assays as part of the Eurofins SafetyScreen44™ panel. The primary functional activity of this compound and its comparators on the EBI2 receptor was determined using cell-based assays.
Primary Screening Assay: Tango™ β-arrestin Recruitment Assay
The primary screening for this compound and its analogs was performed using the Tango™ β-arrestin recruitment assay technology. This assay measures the ligand-induced interaction between the EBI2 receptor and β-arrestin.
Protocol:
-
Cell Line: U2OS cells stably expressing the human EBI2 receptor fused to a transcription factor and a β-arrestin-protease fusion protein were used.
-
Assay Principle: Upon agonist binding to EBI2, β-arrestin is recruited to the receptor, leading to the cleavage of the transcription factor by the protease. The liberated transcription factor then translocates to the nucleus and activates the expression of a β-lactamase reporter gene.
-
Detection: The β-lactamase activity is measured using a FRET-based substrate (CCF4-AM), where cleavage of the substrate by the enzyme results in a change in the fluorescence emission ratio.
-
Antagonist Mode: To identify antagonists like this compound, the assay was performed in the presence of a known EBI2 agonist (e.g., 7α,25-dihydroxycholesterol). A decrease in the agonist-induced signal indicates antagonistic activity.
Tango™ β-arrestin Recruitment Assay Workflow
Secondary Functional Assay: Chemotaxis Assay
The functional antagonist activity of this compound was confirmed using a chemotaxis assay with the human monocytic cell line U937, which endogenously expresses the EBI2 receptor.
Protocol:
-
Cell Preparation: U937 cells were cultured and harvested.
-
Assay Setup: A transwell migration assay was used, with the lower chamber containing a chemoattractant (EBI2 agonist, e.g., 7α,25-dihydroxycholesterol) and the upper chamber containing the U937 cells pre-incubated with this compound or vehicle control.
-
Migration: The cells were allowed to migrate through a porous membrane towards the chemoattractant gradient for a defined period.
-
Quantification: The number of migrated cells in the lower chamber was quantified using a suitable cell viability or counting method. A reduction in cell migration in the presence of this compound indicates its antagonistic effect on EBI2-mediated chemotaxis.
Chemotaxis Assay Workflow
Signaling Pathway
EBI2/GPR183 is a G-protein coupled receptor that is primarily coupled to Gi/o proteins. Activation of EBI2 by its endogenous ligands, such as 7α,25-dihydroxycholesterol, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream signaling cascades, including the MAPK/ERK pathway. This signaling ultimately results in cellular responses such as chemotaxis. This compound, as a selective antagonist, blocks the initiation of this signaling cascade by preventing ligand binding to the receptor.
EBI2/GPR183 Signaling Pathway and Point of Inhibition by this compound
Conclusion
This compound stands out as a highly selective and potent antagonist of the EBI2/GPR183 receptor. Its clean cross-reactivity profile, as determined by comprehensive panel screening, makes it a valuable tool for specifically investigating the biological roles of EBI2 in various physiological and pathological processes. This guide provides the necessary data and experimental context to aid researchers in their selection of appropriate chemical probes for their studies.
References
A Comparative Guide to the Reproducibility of Experimental Results with the EBI2/GPR183 Antagonist ML401
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of ML401, a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2 or GPR183), with a known alternative, NIBR189. The data presented is compiled from publicly available resources to facilitate an objective comparison and aid in the design of reproducible experiments.
Performance Comparison of EBI2/GPR183 Antagonists
The following table summarizes the key performance metrics of this compound and NIBR189 based on reported in vitro assays. It is important to note that the data for each compound may originate from different studies and experimental conditions, which should be taken into account when making direct comparisons.
| Parameter | This compound | NIBR189 | Endogenous Ligand (7α,25-OHC) |
| Target | EBI2/GPR183 | EBI2/GPR183 | EBI2/GPR183 |
| Mechanism of Action | Antagonist | Antagonist | Agonist |
| IC50 (Human EBI2) | ~1.03 nM | 11 nM | N/A |
| IC50 (Mouse EBI2) | Not explicitly reported | 16 nM | N/A |
| Chemotaxis Assay IC50 | ~6.24 nM | 0.3 nM (U937 cells) | N/A |
| In Vivo Efficacy | Excellent rodent pharmacokinetics reported | Demonstrated efficacy in reducing macrophage infiltration in mouse models of viral infection. | N/A |
Experimental Methodologies
Reproducibility is contingent on detailed and accurate experimental protocols. Below are methodologies for key experiments cited in the evaluation of EBI2/GPR183 antagonists.
Chemotaxis Assay Protocol
This protocol is a synthesized example for assessing the inhibitory effect of antagonists like this compound on the migration of EBI2-expressing cells towards the endogenous agonist, 7α,25-dihydroxycholesterol (7α,25-OHC).
Objective: To determine the concentration-dependent inhibition of EBI2-mediated cell migration by a test compound.
Materials:
-
EBI2-expressing cells (e.g., specific B-cell lines or transfected cell lines)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane of appropriate pore size)
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)
-
Test Compound: this compound or other antagonists
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Culture EBI2-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in Assay Medium at a concentration of 1 x 10^6 cells/mL. Assess cell viability using Trypan Blue.
-
Preparation of Chemoattractant and Antagonist Solutions:
-
Prepare a stock solution of 7α,25-OHC in ethanol (B145695) and dilute to the desired final concentration (typically in the low nanomolar range) in Assay Medium.
-
Prepare a serial dilution of the antagonist (e.g., this compound) in Assay Medium.
-
-
Assay Setup:
-
Add the 7α,25-OHC solution to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the cell suspension with the various concentrations of the antagonist for 30 minutes at 37°C.
-
Add the cell/antagonist mixture to the upper chamber (the insert).
-
Include control wells with:
-
Cells and Assay Medium (no chemoattractant) as a negative control for basal migration.
-
Cells and 7α,25-OHC (no antagonist) as a positive control for maximal migration.
-
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 2-4 hours), allowing for cell migration.
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Gently wipe the upper side of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. A common method is to lyse the cells and quantify their number using a fluorescent dye like Calcein-AM, measuring the fluorescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the positive control. Plot the results and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemoattractant.
Visualizing Key Processes
To further clarify the experimental and biological context, the following diagrams illustrate the EBI2 signaling pathway and a typical experimental workflow for evaluating antagonists.
Assessing the Specificity of ML401 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable experimental data and advancing therapeutic programs. This guide provides a comparative analysis of ML401, a potent antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). We will objectively compare its performance with other known GPR183 antagonists and provide supporting experimental data and detailed protocols.
This compound has emerged as a valuable tool for studying the physiological roles of GPR183, a receptor implicated in immune cell migration and various inflammatory diseases. Its high potency, with a reported IC50 of approximately 1.03 nM, makes it a powerful antagonist for in vitro and in vivo studies.[1] However, a thorough assessment of its specificity is crucial to ensure that observed biological effects are directly attributable to the inhibition of GPR183.
Comparative Analysis of GPR183 Antagonists
To provide a clear comparison of this compound with other available GPR183 antagonists, the following table summarizes their reported potencies.
| Compound | Target | IC50 (nM) | Notes |
| This compound | GPR183/EBI2 | 1.03[1] | Potent chemical probe. |
| NIBR189 | GPR183/EBI2 | 11-16 | A well-characterized GPR183 antagonist. |
| GSK682753A | GPR183/EBI2 | 53.6 | Identified as an inverse agonist. |
| Compound 32 / [I] | GPR183/EBI2 | 0.82 | A recently developed, highly potent antagonist.[2][3] |
While this compound demonstrates high potency, a comprehensive understanding of its selectivity requires screening against a panel of other receptors. A probe report from the National Institutes of Health (NIH) indicates that this compound was profiled against a Eurofins safety panel, which typically includes a broad range of GPCRs, ion channels, and kinases, and was found to have a "clean profile". However, the detailed quantitative data from this panel is not publicly available. For a truly objective comparison, similar broad selectivity panel data for NIBR189, GSK682753A, and Compound 32/[I] would be necessary.
Visualizing the GPR183 Signaling Pathway and Experimental Workflows
To better understand the context in which this compound and its alternatives function, as well as the methods used to assess their specificity, the following diagrams illustrate key concepts.
Caption: GPR183 signaling pathway and the antagonistic action of this compound.
References
- 1. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]
ML401 as a Reference Compound for EBI2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML401 with other known inhibitors of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. EBI2 is a key regulator of immune cell migration and positioning, making it an attractive therapeutic target for autoimmune diseases and certain cancers. This compound has emerged as a potent and selective antagonist of EBI2, serving as a valuable reference compound for research and drug discovery in this area.
Performance Comparison of EBI2 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used EBI2 inhibitors. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of EBI2 by 50% in various functional assays.
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| This compound | EBI2 | Antagonist Activity | Human | 1.03 | [1][2] |
| EBI2 | Chemotaxis Assay | Human | 6.24 | [1][2][3][4] | |
| NIBR189 | EBI2 | Antagonist Activity | Human | 11 | [5][6][7][8] |
| EBI2 | Antagonist Activity | Mouse | 15-16 | [5][6][7][8] | |
| EBI2 | Chemotaxis Assay (U937 cells) | Human | 0.3 | [6][8] | |
| GSK682753A | EBI2 | Inverse Agonist Activity | Human/Murine | 53.6 | [9][10][11][12] |
EBI2 Signaling Pathway
EBI2 is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligands, primarily oxysterols such as 7α,25-dihydroxycholesterol (7α,25-OHC). Upon ligand binding, EBI2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to the Gαi subunit of heterotrimeric G-proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, EBI2 activation promotes the recruitment of β-arrestin proteins, which can mediate G-protein-independent signaling and receptor internalization. The culmination of these signaling events, particularly the Gαi pathway, results in the modulation of downstream effectors that drive cellular migration.[13][14][15][16]
Experimental Workflow for EBI2 Inhibitor Screening
The following diagram illustrates a typical experimental workflow for identifying and characterizing EBI2 inhibitors. The process begins with a primary screen to identify potential hits from a compound library, followed by secondary assays to confirm activity and determine potency. Promising candidates then undergo further characterization to assess their functional effects, such as the inhibition of cell migration.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated EBI2 receptor, a key step in GPCR desensitization and signaling. The PathHunter® assay utilizes enzyme fragment complementation technology.
Materials:
-
PathHunter® EBI2 cells (stably co-expressing ProLink™-tagged EBI2 and EA-tagged β-arrestin)
-
Cell Plating Reagent
-
Test compounds (e.g., this compound) and agonist (e.g., 7α,25-OHC)
-
PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer)
-
96-well or 384-well white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (antagonists) and a fixed concentration of the agonist (e.g., EC80 concentration of 7α,25-OHC).
-
For antagonist mode, pre-incubate the cells with the test compounds for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Add the agonist to all wells except the negative control and incubate for the recommended time (e.g., 90 minutes) at 37°C.[18][19][20]
-
-
Detection:
-
Data Acquisition:
-
Read the chemiluminescent signal using a luminometer.
-
The signal is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calcium Mobilization Assay (FLIPR® Assay)
This assay measures changes in intracellular calcium concentration following EBI2 activation. EBI2 couples to Gαi, which can lead to a decrease in cAMP but can also influence calcium signaling through βγ subunit-mediated pathways.
Materials:
-
HEK293 cells stably or transiently expressing EBI2
-
FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and agonist
-
96-well or 384-well black-walled, clear-bottom assay plates
-
FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and a fixed concentration of the agonist in the assay buffer.
-
Place the compound plate into the FLIPR® instrument.
-
-
Data Acquisition:
-
Place the cell plate into the FLIPR® instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically add the test compounds (for antagonist pre-incubation) followed by the agonist.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.[21][22][23][24][25]
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is proportional to the increase in intracellular calcium.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, which is a primary function of EBI2 signaling.
Materials:
-
EBI2-expressing cells (e.g., B-cell lines like RS11846 or primary B-cells)
-
Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)
-
24-well or 96-well companion plates
-
Chemoattractant (e.g., 7α,25-OHC)
-
Test compounds
-
Cell culture medium with low serum or BSA
-
Cell staining dye (e.g., Calcein AM or DAPI) or a method for cell counting
Procedure:
-
Preparation:
-
Compound and Cell Addition:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration to occur (e.g., 2-4 hours).[26]
-
-
Quantification of Migration:
-
After incubation, remove the Transwell inserts.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Alternatively, collect the migrated cells from the lower chamber and count them using a cell counter or flow cytometer.[26][27][30]
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Calculate the percent inhibition of migration for each concentration of the test compound compared to the chemoattractant-only control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NIBR189 | EBI2/GPR183 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK682753A - Immunomart [immunomart.com]
- 11. GSK682753A | TargetMol [targetmol.com]
- 12. adooq.com [adooq.com]
- 13. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of the Oxysterol/EBI2 Pathway in the Immune and Central Nervous Systems. | Semantic Scholar [semanticscholar.org]
- 16. The EBI2 signalling pathway plays a role in cellular crosstalk between astrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 23. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. moleculardevices.com [moleculardevices.com]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro and In Vivo Assays of B-Lymphocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 28. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of ML401 and NIBR189: Potent Antagonists of the EBI2/GPR183 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used small molecule antagonists of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183): ML401 and NIBR189. This document summarizes their biochemical properties, mechanism of action, and functional effects based on available experimental data, offering a valuable resource for researchers investigating the role of the EBI2 signaling pathway in immunity and inflammatory diseases.
Introduction to this compound and NIBR189
This compound and NIBR189 are potent and selective antagonists of the EBI2 receptor, a key regulator of immune cell migration. EBI2 and its endogenous ligands, oxysterols such as 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in orchestrating the positioning of B cells, T cells, and dendritic cells within lymphoid organs, thereby modulating adaptive immune responses. Dysregulation of the EBI2 pathway has been implicated in various autoimmune and inflammatory conditions, making its antagonists valuable tools for both basic research and therapeutic development.
Biochemical and Pharmacological Properties
Table 1: In Vitro Potency of this compound and NIBR189
| Compound | Target | Assay Type | Reported IC₅₀ | Reference |
| This compound | Human EBI2/GPR183 | β-arrestin recruitment | 1.03 nM | [1] |
| NIBR189 | Human EBI2 | Inhibition of oxysterol-dependent activation | 11 nM | [2] |
| NIBR189 | Mouse EBI2 | Inhibition of oxysterol-dependent activation | 16 nM | [2] |
Note: The reported IC₅₀ values are from different studies and experimental conditions. A direct comparison of potency should be made with caution.
Table 2: Functional Activity of this compound and NIBR189
| Compound | Functional Assay | Cell Type | Reported IC₅₀ / Effect | Reference |
| This compound | Chemotaxis Assay | RS11846 B-cell lymphoma | 6.24 nM | [3] |
| NIBR189 | Chemotaxis Assay | U937 monocytic cells | 0.3 nM | [2] |
| NIBR189 | Inhibition of oxysterol-dependent activation | CHO cells | 9 nM | [2] |
Mechanism of Action: Antagonism of the EBI2 Signaling Pathway
This compound and NIBR189 act as competitive antagonists at the EBI2 receptor, blocking the binding of its natural oxysterol ligands. This inhibition prevents the Gαi-mediated signaling cascade, which normally leads to downstream effects such as cell migration.
Caption: EBI2 signaling pathway and points of inhibition by this compound and NIBR189.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are generalized methodologies for key assays used to characterize this compound and NIBR189.
β-Arrestin Recruitment Assay (for this compound)
This assay measures the recruitment of β-arrestin to the EBI2 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling. Antagonists are evaluated for their ability to inhibit this recruitment.
Caption: Generalized workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Cells stably co-expressing a tagged EBI2 receptor and a β-arrestin-reporter fusion protein are cultured in appropriate media.
-
Plating: Cells are seeded into microplates at a determined density.
-
Compound Addition: A dilution series of the antagonist (this compound or NIBR189) is added to the wells.
-
Incubation: The plate is incubated to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: A fixed concentration of an EBI2 agonist (e.g., 7α,25-OHC) is added to all wells (except for negative controls) to stimulate β-arrestin recruitment.
-
Second Incubation: The plate is incubated to allow for the recruitment to occur.
-
Signal Detection: The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The data is normalized to controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Caption: Generalized workflow for a chemotaxis assay.
Methodology:
-
Cell Preparation: A suspension of migratory cells (e.g., U937 or RS11846) is prepared in a suitable buffer.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the antagonist (this compound or NIBR189).
-
Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with media containing the chemoattractant (7α,25-OHC). The treated cell suspension is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a specific period to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other methods.
-
Data Analysis: The percentage of migration inhibition is calculated for each antagonist concentration, and the IC₅₀ value is determined.
Selectivity and Pharmacokinetics
Selectivity: this compound has been profiled against a panel of other receptors and enzymes and was found to have a clean profile with minimal off-target activity.[2] Information on the broader selectivity panel for NIBR189 is less detailed in the available literature.
Pharmacokinetics: Both compounds have been evaluated for their pharmacokinetic properties. This compound is reported to have excellent rodent pharmacokinetics.[4] Pharmacokinetic data for NIBR189 in mice is also available.[2]
Table 3: Available Pharmacokinetic Parameters for NIBR189 in Mice
| Parameter | Route | Dose | Value |
| Cmax | IV | 1 mg/kg | 2435 nmol/L |
| T½ | IV | 1 mg/kg | 1.1 h |
| AUC | IV | 1 mg/kg | 2435 nmol·h/L |
| Cmax | PO | 3 mg/kg | 3608 nmol/L |
| AUC | PO | 3 mg/kg | 3608 nmol·h/L |
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Figure 5, Potency of this compound inhibition in EBI2 beta-arrestin and RS11846 cell chemotaxis assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ML401: A Guide to Safe and Compliant Practices
For immediate reference, it is critical to note that a specific Safety Data Sheet (SDS) for ML401 is not publicly available. Therefore, the following disposal procedures are based on established best practices for the handling of potent, novel research compounds. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory requirements before proceeding with any disposal activities.
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management and disposal of the EBI2/GPR183 antagonist, this compound. Adherence to these procedures is paramount to ensure personal safety and environmental compliance.
Understanding this compound: Chemical Properties
A summary of the known quantitative data for this compound is presented below. This information should be considered preliminary in the absence of a comprehensive SDS.
| Property | Value |
| Molecular Weight | 419.74 g/mol |
| Formula | C₂₄H₂₁N₅O₂ |
| IC₅₀ for EBI2/GPR183 | 1.03 nM |
| Solubility in DMSO | ≥ 10 mg/mL |
Experimental Protocols: General Disposal of Potent Research Compounds
The following step-by-step protocol outlines the general procedure for the disposal of a potent small molecule inhibitor like this compound. This protocol is a template and must be adapted to local regulations and in consultation with your EHS department.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle this compound, whether in solid or solution form, within a certified chemical fume hood.
- Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available).
2. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
- The container should be a sealable, rigid plastic container.
- Liquid Waste:
- Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
- Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. Common segregation practices include separating halogenated and non-halogenated solvents.
- Ensure the waste container is made of a material compatible with the solvents used.
3. Labeling of Hazardous Waste:
- All waste containers must be labeled with the words "Hazardous Waste."
- The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
- Do not use abbreviations or chemical formulas on the primary label.
4. Storage of Waste:
- Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
- Ensure secondary containment is used for all liquid waste containers to prevent spills.
- Keep waste containers closed at all times, except when adding waste.
5. Scheduling Waste Pickup:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of chemical waste in a research laboratory setting.
Caption: General workflow for the proper disposal of chemical waste in a laboratory.
By adhering to these general guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound and other novel research compounds, thereby fostering a secure and responsible research environment.
Essential Safety and Logistical Information for Handling ML401
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of ML401, a potent and selective antagonist of the EBI2/GPR183 receptor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build a foundation of trust in the handling of this chemical probe.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is paramount to minimize any potential risks.[1] The following personal protective equipment is required when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard, to protect skin and clothing. |
| General Attire | Long Pants and Closed-toe Shoes | To protect against accidental spills. |
II. Operational Plan: Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and efficacy as a chemical probe.
A. Reconstitution and Storage:
For optimal stability, it is recommended to prepare aliquots of this compound in a suitable solvent and store them at low temperatures. While specific long-term storage conditions for this compound are not detailed in the available literature, general guidelines for chemical probes suggest the following:
| Condition | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for initial stock solutions. | Ensures solubility and stability. |
| Storage Temperature | Store stock solutions at -20°C or -80°C for long-term storage. | Minimizes degradation of the compound.[2] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Aliquoting the stock solution into smaller, single-use vials is recommended to preserve the integrity of the compound.[2] |
| Light Exposure | Store in the dark. | Protects the compound from potential photodegradation. |
B. Stability:
This compound has demonstrated good stability in both human and mouse plasma and moderate stability in human and mouse liver microsomes after one hour.[3]
III. Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional and local guidelines for non-hazardous chemical waste.[1]
General Disposal Procedure:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
-
Non-Hazardous Waste Stream: In general, small quantities of non-hazardous chemical waste can be disposed of in designated laboratory waste containers.
-
Empty Containers: Empty containers of this compound should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can typically be disposed of in the regular trash, with labels defaced or removed.[4][5]
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS, do not dispose of this compound or its solutions down the sanitary sewer.[4][6]
IV. Experimental Protocol: In Vitro Chemotaxis Assay
This section provides a detailed methodology for a key experiment to characterize the antagonist activity of this compound on the EBI2/GPR183 receptor.
Objective: To determine the inhibitory effect of this compound on the migration of immune cells towards an EBI2 agonist.
Experimental Workflow:
Caption: Workflow for an in vitro chemotaxis assay to evaluate this compound activity.
Methodology:
-
Cell Culture: Culture a suitable immune cell line endogenously expressing EBI2/GPR183 (e.g., a B-cell lymphoma line) under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare a series of dilutions of this compound in the assay medium. Incubate the cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Chemotaxis Assay Setup:
-
Add an EBI2 agonist (e.g., 7α,25-dihydroxycholesterol) to the lower chambers of a Transwell plate.
-
Place the Transwell inserts (with a permeable membrane) into the wells.
-
Add the this compound-pre-treated cells to the upper chamber of the inserts.
-
-
Cell Migration: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the inserts and collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell viability assay (e.g., CellTiter-Glo®) or by direct cell counting.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the cell migration induced by the agonist.
-
V. EBI2/GPR183 Signaling Pathway
This compound acts as an antagonist to the EBI2/GPR183 receptor, which is a G protein-coupled receptor (GPCR). The binding of its natural ligands, oxysterols, to EBI2 initiates a signaling cascade that is crucial for the migration of immune cells.[7][8][9][10][11]
Caption: Simplified EBI2/GPR183 signaling pathway and the antagonistic action of this compound.
References
- 1. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabion.com [metabion.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. sfasu.edu [sfasu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Structures of oxysterol sensor EBI2/GPR183, a key regulator of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxysterol-EBI2 signaling in immune regulation and viral infection - OAK Open Access Archive [oak.novartis.com]
- 10. Transcriptional regulation and functional characterization of the oxysterol/EBI2 system in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
